molecular formula C16H15FO B1327599 3-(3-Fluorophenyl)-3'-methylpropiophenone CAS No. 898788-67-5

3-(3-Fluorophenyl)-3'-methylpropiophenone

Cat. No.: B1327599
CAS No.: 898788-67-5
M. Wt: 242.29 g/mol
InChI Key: YNIAJPZEFXMTJK-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-3'-methylpropiophenone is a useful research compound. Its molecular formula is C16H15FO and its molecular weight is 242.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIAJPZEFXMTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644510
Record name 3-(3-Fluorophenyl)-1-(3-methylphenyl)propan-1-one
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Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-67-5
Record name 1-Propanone, 3-(3-fluorophenyl)-1-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(3-Fluorophenyl)-3'-methylpropiophenone is a ketone derivative with a substitution pattern that suggests potential applications in medicinal chemistry and materials science. The presence of a fluorine atom can significantly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The methyl group on the phenyl ring can also modulate these properties. This document aims to provide a detailed technical overview of its expected physicochemical properties, methods for its synthesis and characterization, and a discussion of its potential biological relevance based on related structures.

Predicted Physicochemical Properties

Due to the absence of experimental data for the title compound, the following table summarizes key physicochemical properties of structurally related propiophenone derivatives. These values can be used to estimate the properties of this compound. For more precise, albeit theoretical, values, the use of in silico prediction software is recommended. Several commercial and academic software packages are available for this purpose, including ADMET Predictor®, ACD/PhysChem Suite, and ADMETlab 3.0.[1][2][3][4]

Table 1: Physicochemical Data of Analogous Propiophenone Derivatives

Property3'-Fluoropropiophenone3'-MethylpropiophenonePropiophenone
CAS Number 455-67-451772-30-693-55-0
Molecular Formula C₉H₉FOC₁₀H₁₂OC₉H₁₀O
Molecular Weight 152.16 g/mol 148.20 g/mol 134.18 g/mol
Boiling Point Not availableNot available218 °C
Melting Point Not availableNot available18-20 °C
Density Not availableNot available1.009 g/mL at 20 °C
Refractive Index Not availableNot availablen20/D 1.526
LogP (predicted) 2.22.42.0

Data compiled from various chemical databases and supplier information.

Experimental Protocols

The synthesis and characterization of this compound would likely follow established organic chemistry methodologies. Below are detailed protocols for a plausible synthetic route and the analytical techniques required for structural confirmation.

Synthesis: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In this proposed synthesis, m-xylene (as a source of the 3-methylphenyl group) would be acylated with 3-(3-fluorophenyl)propionyl chloride.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A 3-(3-fluorophenyl)propanoic acid C 3-(3-fluorophenyl)propionyl chloride A->C Reaction B Thionyl Chloride B->C Reaction F Reaction Mixture C->F Addition D m-Xylene D->F Addition E Aluminum Chloride (AlCl3) E->F Catalyst G Crude Product F->G Quenching & Workup H Column Chromatography G->H I Pure 3-(3-Fluorophenyl)- 3'-methylpropiophenone H->I

Caption: Synthetic workflow for this compound.

Materials:

  • 3-(3-fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • m-Xylene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Preparation of 3-(3-fluorophenyl)propionyl chloride: 3-(3-fluorophenyl)propanoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed by distillation to yield the crude acid chloride.

  • Friedel-Crafts Acylation Reaction:

    • Anhydrous aluminum chloride (1.2 equivalents) is suspended in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).[5][6]

    • The flask is cooled in an ice bath to 0 °C.

    • A solution of 3-(3-fluorophenyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension over 30 minutes.[5]

    • After the addition is complete, a solution of m-xylene (1.1 equivalents) in anhydrous dichloromethane is added dropwise, maintaining the temperature at 0-5 °C.

    • The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][7]

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

    • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.[8]

Analytical Workflow

G A Purified Product B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) A->D E Elemental Analysis A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Analytical workflow for structural elucidation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with coupling patterns indicative of their substitution. The ethyl group protons adjacent to the carbonyl will appear as a triplet and a quartet. The methyl group on the phenyl ring will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (typically in the range of 190-200 ppm). The number of aromatic signals will confirm the substitution pattern.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom on the phenyl ring, and its coupling to adjacent protons can further confirm the structure.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum of propiophenone derivatives typically shows a prominent molecular ion peak and characteristic fragmentation patterns, such as the loss of the ethyl group.[9][10]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1700 cm⁻¹ for aryl ketones.[11][12][13][14][15] Other characteristic bands for C-H and C-F stretching and bending vibrations will also be present.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, many fluorinated organic compounds exhibit significant biological activities, including anticancer and enzyme inhibitory effects.[16][17][18] For instance, fluorinated chalcones, which share a similar diarylpropanone scaffold, have been investigated as 5-lipoxygenase inhibitors.[17] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound of this class, targeting a generic kinase pathway often implicated in cancer cell proliferation.

Hypothetical Signaling Pathway

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS Compound 3-(3-Fluorophenyl)- 3'-methylpropiophenone (Hypothetical Inhibitor) RAF RAF Compound->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a plausible mechanism where a molecule like this compound could act as a kinase inhibitor, for example, at the level of RAF kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation. This is a common strategy in the development of anticancer drugs.

Conclusion

This compound is a compound for which direct experimental data is currently lacking. However, by leveraging data from analogous structures and established synthetic and analytical methodologies, a comprehensive profile can be constructed. The presence of both a fluorine atom and a methyl group on the aromatic rings suggests that this compound could possess interesting biological properties worthy of further investigation. The protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the potential of this and similar molecules.

References

3-(3-Fluorophenyl)-3'-methylpropiophenone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct information for 3-(3-Fluorophenyl)-3'-methylpropiophenone is limited. This guide focuses on the closely related and well-documented compound, 3'-Methylpropiophenone.

This technical guide provides a comprehensive overview of 3'-Methylpropiophenone, a key intermediate in the synthesis of various organic compounds. The following sections detail its chemical identifiers, physicochemical properties, and established experimental protocols for its synthesis, targeting researchers, scientists, and professionals in drug development.

Chemical Identifiers and Properties

Accurate identification and understanding of the physical and chemical properties of a compound are fundamental for its application in research and development. The following tables summarize the key identifiers and computed properties of 3'-Methylpropiophenone.

Table 1: Identifiers for 3'-Methylpropiophenone

IdentifierValue
CAS Number 51772-30-6[1][2][3]
IUPAC Name 1-(3-methylphenyl)propan-1-one[1]
Molecular Formula C₁₀H₁₂O[1][2][3]
Molecular Weight 148.20 g/mol [1]
InChI Key QHVNQIJBHWOZRJ-UHFFFAOYSA-N[2][3]
Synonyms 1-(m-Tolyl)propan-1-one, m-Methylpropiophenone

Table 2: Physicochemical Properties of 3'-Methylpropiophenone

PropertyValue
XLogP3 2.4[1]
Topological Polar Surface Area 17.1 Ų[1]
Exact Mass 148.088815002 Da[1]
Monoisotopic Mass 148.088815002 Da[1]
Boiling Point 513.73 K[4]
Melting Point 291.33 K[4]
Critical Temperature 729.82 K[4]
Critical Pressure 3089.85 kPa[4]

Experimental Protocols: Synthesis of 3'-Methylpropiophenone

The synthesis of 3'-Methylpropiophenone can be achieved through various methods. A common and effective approach is the Grignard reaction, which involves the reaction of an organomagnesium compound with a nitrile.

Synthesis via Grignard Reaction

This protocol details the synthesis of 3'-Methylpropiophenone from m-bromotoluene and propionitrile.

Materials:

  • Magnesium turnings

  • Iodine

  • Anhydrous diethyl ether

  • m-Bromotoluene

  • Propionitrile

  • Diluted sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine

  • Sodium sulfate

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flask containing 1.00 g (41.2 mmol) of magnesium turnings and a few granules of iodine, add 10 ml of anhydrous diethyl ether.[5]

    • While stirring under a nitrogen atmosphere, slowly add a solution of 7.04 g (41.2 mmol) of m-bromotoluene in 20 ml of anhydrous diethyl ether.[5]

    • The reaction is initiated by gentle heating, and the heating is stopped once spontaneous reflux begins.[5]

    • After the reflux subsides, the mixture is allowed to cool to room temperature.[5]

  • Reaction with Propionitrile:

    • To the prepared Grignard reagent, a solution of 1.89 g (34.3 mmol) of propionitrile in 20 ml of anhydrous diethyl ether is added dropwise.[5]

    • After the spontaneous reflux ceases, the reaction mixture is cooled to room temperature.[5]

  • Work-up and Purification:

    • The reaction mixture is cooled in an ice bath, and water and cooled diluted sulfuric acid are added sequentially and dropwise.[5]

    • The product is extracted with 100 ml of diethyl ether.[5]

    • The organic layer is washed with saturated aqueous sodium bicarbonate solution and then with saturated brine.[5]

    • The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure.[5]

    • The resulting residue is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (10:1) as the eluent to yield the final product.[5]

Another patented method describes the synthesis starting from m-methyl benzaldehyde, which is first reacted with an ethyl Grignard reagent to form 3'-methyl phenylpropyl alcohol. This intermediate is then catalytically oxidized using oxygen in the presence of a composite catalyst to produce 3'-methyl propiophenone with a reported high yield of over 90%.[6]

Diagrams and Workflows

Visual representations of experimental workflows are crucial for understanding the sequence of operations and the relationships between different stages of a process.

SynthesisWorkflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Mg turnings + I₂ in anhydrous diethyl ether C Grignard Reagent (m-tolylmagnesium bromide) A->C Heat to initiate B m-Bromotoluene in anhydrous diethyl ether B->C Slow addition E Intermediate Imine Complex C->E D Propionitrile in anhydrous diethyl ether D->E Dropwise addition F Hydrolysis with dilute H₂SO₄ E->F G Extraction with diethyl ether F->G H Washing and Drying G->H I Column Chromatography H->I J 3'-Methylpropiophenone I->J

Caption: Synthesis workflow for 3'-Methylpropiophenone via Grignard reaction.

Safety and Handling

3'-Methylpropiophenone is associated with certain hazards. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area to avoid inhalation.[7][8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

References

spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide on the Spectroscopic Data of Propiophenone Derivatives

Note to the Reader: Extensive searches for spectroscopic data (NMR, IR, MS) for the specific compound 3-(3-Fluorophenyl)-3'-methylpropiophenone did not yield any publicly available datasets. The information presented in this guide is for the closely related and well-characterized compound 3'-Methylpropiophenone . This document is intended to serve as an in-depth technical example of how such data is presented and analyzed for researchers, scientists, and drug development professionals.

Compound Profile: 3'-Methylpropiophenone

3'-Methylpropiophenone , also known as 1-(m-tolyl)propan-1-one, is an aromatic ketone. Its structural and identifying information is provided below.

  • IUPAC Name: 1-(3-methylphenyl)propan-1-one[1]

  • Synonyms: m-Methylpropiophenone, 1-(m-Tolyl)propan-1-one

  • CAS Number: 51772-30-6[1]

  • Molecular Formula: C₁₀H₁₂O[1]

  • Molecular Weight: 148.20 g/mol [1]

  • Chemical Structure: Chemical structure of 3'-Methylpropiophenone

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3'-Methylpropiophenone.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70d2HAr-H
7.30m2HAr-H
2.95-3.00m2H-C(=O)-CH₂-
2.40s3HAr-CH₃
1.19-1.22t3H-CH₂-CH₃
Predicted data; experimental conditions not specified.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Specific experimental data for ¹³C NMR was not available in the public domain. Data would be presented in a similar tabular format.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1685StrongC=O (carbonyl) stretch
~1605, ~1585Medium-StrongAromatic C=C stretch
~1450MediumCH₂ bend
~1380MediumCH₃ bend
Characteristic absorption bands for this class of compounds.
MS (Mass Spectrometry) Data
m/zRelative Intensity (%)Assignment
148~40[M]⁺ (Molecular Ion)
119100[M - C₂H₅]⁺ (Base Peak)
91~80[C₇H₇]⁺ (Tropylium ion)
65~35[C₅H₅]⁺
29~50[C₂H₅]⁺
Data corresponds to electron ionization mass spectrometry (EI-MS).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3'-Methylpropiophenone (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer, such as a Varian A-60 or a modern 400 MHz instrument.[1] A standard ¹H NMR experiment is performed at room temperature. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled experiment is typically run to obtain singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 3'-Methylpropiophenone, an FTIR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1] For a solid, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.[2] The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for small molecules, which causes fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z).

Workflow and Pathway Visualizations

The following diagrams illustrate common workflows in the analysis of a chemical compound like 3'-Methylpropiophenone.

Synthesis_and_Characterization_Workflow start Starting Materials (e.g., m-bromotoluene, propionitrile) synthesis Chemical Synthesis (e.g., Grignard Reaction) start->synthesis Reactants workup Reaction Work-up & Purification (e.g., Extraction, Chromatography) synthesis->workup Crude Product product Purified Product (3'-Methylpropiophenone) workup->product Isolated Compound characterization Spectroscopic Characterization product->characterization Sample for Analysis data NMR, IR, MS Data characterization->data Generated Spectra

A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

Spectroscopic_Data_Analysis_Workflow sample Chemical Sample (3'-Methylpropiophenone) nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data ¹H & ¹³C NMR Spectra (Proton Environment, Carbon Skeleton) nmr->nmr_data ir_data IR Spectrum (Functional Groups) ir->ir_data ms_data Mass Spectrum (Molecular Weight, Fragmentation Pattern) ms->ms_data interpretation Combined Data Interpretation nmr_data->interpretation ir_data->interpretation ms_data->interpretation structure Structure Elucidation & Verification interpretation->structure

Logical workflow for the analysis and interpretation of spectroscopic data to elucidate a chemical structure.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Fluorophenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties: An Estimation

The solubility and stability of a compound are intrinsically linked to its physicochemical properties. In the absence of direct data for 3-(3-Fluorophenyl)-3'-methylpropiophenone, we can infer its likely characteristics by examining analogous structures.

Table 1: Physicochemical Data of Structurally Related Propiophenones

PropertyPropiophenone3'-Fluoropropiophenone3'-MethylpropiophenonePredicted Profile for this compound
Molecular Formula C₉H₁₀O[1]C₉H₉FO[2]C₁₀H₁₂O[3]C₁₆H₁₅FO
Molecular Weight 134.18 g/mol [1]152.16 g/mol [2]148.20 g/mol [3]~242.29 g/mol
Boiling Point 218 °C[1]Not availableNot availableExpected to be >218 °C
Melting Point 18.6 °C[1]Not availableNot availableLikely a solid at room temperature
Calculated LogP 2.2[4]2.2[2]2.4[3]Expected to be > 2.4 (indicating low water solubility)
Water Solubility Insoluble[1][4][5][6]Not availableNot availablePredicted to be poorly soluble in water
Organic Solvent Solubility Miscible with methanol, ethanol, ether, benzene, toluene[4][6]Not availableSoluble in appropriate organic solvents[7]Expected to be soluble in common organic solvents like methanol, ethanol, acetonitrile, and DMSO

Based on this comparative analysis, this compound is anticipated to be a lipophilic molecule with low aqueous solubility. The presence of the fluorophenyl and methylpropiophenone moieties suggests it will be a solid at room temperature with a relatively high boiling point.

Experimental Protocols for Solubility and Stability Assessment

To definitively determine the solubility and stability of this compound, a series of standardized experimental protocols should be employed.

Solubility Determination

A common and reliable method for determining the aqueous and solvent solubility of a compound is the shake-flask method .

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Prepare saturated solutions of this compound in various solvents of interest (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetonitrile). This is achieved by adding an excess amount of the compound to each solvent in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solutions to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter or centrifuge the samples to separate the saturated solution from the excess solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Filter or centrifuge to remove undissolved solid B->C D Analyze supernatant by HPLC-UV C->D E Determine concentration (mg/mL) D->E

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8] These studies are a key component of developing stability-indicating analytical methods as per ICH guidelines.[9][10][11]

Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to various stress conditions to accelerate its decomposition.[8][12]

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).

    • Base Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidation: Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period.

    • Photostability: Expose a solution and the solid compound to light of a specified wavelength and intensity, as outlined in ICH guideline Q1B.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the intact compound from all significant degradation products. A photodiode array (PDA) detector is often used to assess peak purity. Mass spectrometry (LC-MS) can be employed to identify the mass of the degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify and characterize the major degradation products.

    • Establish the degradation pathway of the molecule.

Logical Flow of a Forced Degradation Study

G cluster_stress Stress Conditions A This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F H Stability-Indicating HPLC Analysis A->H G Degradation Products B->G C->G D->G E->G F->G G->H I Identify Degradation Pathway & Develop Stability Assay H->I

Caption: Overview of the forced degradation study process.

Potential Degradation and Metabolic Pathways

While no specific metabolic data exists for this compound, a plausible degradation pathway can be proposed based on the known metabolism of similar aromatic ketones and pharmaceutical compounds like mephedrone and propafenone.[13][14] The primary metabolic transformations are likely to involve reduction of the ketone group and oxidation of the aromatic rings.

Key Metabolic Reactions:

  • Ketone Reduction: The carbonyl group is a primary target for reduction to a secondary alcohol, a common metabolic pathway for ketones.[13]

  • Aromatic Hydroxylation: The phenyl rings can undergo hydroxylation, mediated by cytochrome P450 enzymes.

  • Oxidation of the Methyl Group: The methyl group on the propiophenone ring is susceptible to oxidation to a primary alcohol and subsequently to a carboxylic acid.

Hypothetical Metabolic Pathway

G A This compound B [Ketone Reduction] 1-(3-Fluorophenyl)-1-(3'-methylphenyl)propan-1-ol A->B Reduction C [Aromatic Hydroxylation] Hydroxylated Metabolites A->C Hydroxylation D [Methyl Group Oxidation] 3-(3-Fluorophenyl)-3'-(hydroxymethyl)propiophenone A->D Oxidation F Conjugation (Glucuronidation/Sulfation) B->F C->F E Further Oxidation to Carboxylic Acid D->E E->F

Caption: A proposed metabolic pathway for this compound.

Conclusion

While direct experimental data for this compound is currently lacking, a robust framework for its characterization can be established based on the properties of analogous compounds and standard pharmaceutical development protocols. It is predicted to be a poorly water-soluble, lipophilic compound. Its stability profile can be thoroughly investigated through forced degradation studies, which will also inform the development of a validated, stability-indicating analytical method. The proposed metabolic pathway suggests that ketone reduction and aromatic/aliphatic hydroxylation are likely routes of biotransformation. The experimental protocols and predictive information provided in this guide offer a solid foundation for researchers and drug development professionals to commence a comprehensive evaluation of this compound.

References

The Advent of Fluorinated Propiophenones: A Technical History of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of fluorinated propiophenone derivatives, a class of compounds that has garnered interest in the fields of medicinal chemistry and drug development. This document details the foundational synthetic methodologies, presents key quantitative data from seminal studies, and outlines the experimental protocols that paved the way for the exploration of these molecules.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of a drug candidate. Propiophenone, a simple aromatic ketone, has served as a versatile scaffold for chemical modification, and its fluorinated derivatives represent an important area of research for the development of new therapeutic agents.

Early Synthesis: The Work of Buu-Hoï and Jacquignon

The mid-20th century saw a surge in the synthesis and evaluation of fluorinated organic compounds. Among the pioneers in this field were N. P. Buu-Hoï and P. Jacquignon, whose work in the 1950s provided some of the earliest documented syntheses of fluorinated aromatic ketones, including fluorinated propiophenone derivatives. Their research laid the groundwork for future investigations into the biological activities of this class of compounds.

A key historical method for the synthesis of aryl ketones is the Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride. For the synthesis of fluorinated propiophenones, this typically involved the acylation of a pre-fluorinated aromatic compound like fluorobenzene.

An alternative historical approach to synthesizing fluoroaromatics themselves was the Balz-Schiemann reaction , discovered in 1927. This reaction allows for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt, which can be prepared from the corresponding aromatic amine.

The work of Buu-Hoï and Jacquignon, published in the Journal of the Chemical Society in 1952, detailed the synthesis of a range of fluorinated aromatic ketones, including 4'-fluoropropiophenone. This research provided the scientific community with some of the first concrete examples and data for this class of compounds.

Key Synthetic Pathways

The primary historical route to fluorinated propiophenones can be visualized as a two-step process, starting from a fluorinated aromatic hydrocarbon.

historical_synthesis Fluorobenzene Fluorobenzene Friedel-Crafts Reaction Friedel-Crafts Reaction Fluorobenzene->Friedel-Crafts Reaction Propionyl Chloride Propionyl Chloride Propionyl Chloride->Friedel-Crafts Reaction AlCl3 AlCl3 AlCl3->Friedel-Crafts Reaction Catalyst 4'-Fluoropropiophenone 4'-Fluoropropiophenone Friedel-Crafts Reaction->4'-Fluoropropiophenone

Figure 1: Friedel-Crafts acylation of fluorobenzene.

An alternative conceptual workflow involves the synthesis of the fluorinated precursor itself, followed by the acylation.

synthesis_workflow cluster_0 Fluorinated Precursor Synthesis cluster_1 Acylation Aniline Aniline Diazonium Salt Diazonium Salt Aniline->Diazonium Salt NaNO2, HBF4 Fluorobenzene Fluorobenzene Diazonium Salt->Fluorobenzene Heat (Balz-Schiemann) Acylation Acylation Fluorobenzene->Acylation Friedel-Crafts 4'-Fluoropropiophenone 4'-Fluoropropiophenone Acylation->4'-Fluoropropiophenone Propionyl Chloride Propionyl Chloride Propionyl Chloride->Acylation AlCl3 AlCl3 AlCl3->Acylation Catalyst

Figure 2: General workflow for fluoropropiophenone synthesis.

Quantitative Data from Early Syntheses

The following table summarizes the quantitative data for the synthesis of 4'-fluoropropiophenone as reported in early literature.

Compound NameStarting MaterialsCatalystSolventYield (%)Boiling Point (°C)
4'-FluoropropiophenoneFluorobenzene, Propionyl ChlorideAluminum ChlorideCarbon Disulfide75103-104 (at 18 mmHg)

Experimental Protocols

The following is a detailed methodology for a key historical experiment, adapted from the work of Buu-Hoï and Jacquignon (1952).

Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation

Materials:

  • Fluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride

  • Carbon disulfide (solvent)

  • Ice

  • Hydrochloric acid

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • A solution of fluorobenzene and propionyl chloride in carbon disulfide was prepared in a flask equipped with a reflux condenser and a dropping funnel.

  • The flask was cooled in an ice bath.

  • Anhydrous aluminum chloride was added portion-wise with constant stirring.

  • After the addition was complete, the mixture was allowed to come to room temperature and then gently refluxed for a short period to complete the reaction.

  • The reaction mixture was then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer was separated, and the aqueous layer was extracted with carbon disulfide.

  • The combined organic extracts were washed with a dilute sodium hydroxide solution and then with water.

  • The organic layer was dried over anhydrous sodium sulfate.

  • The solvent was removed by distillation, and the resulting crude product was purified by vacuum distillation to yield 4'-fluoropropiophenone.

Early Biological Investigations

While the primary focus of early work was on the synthesis and characterization of these novel compounds, the introduction of fluorine was often motivated by the search for new biologically active molecules. It was generally understood that fluorination could alter the pharmacological properties of a compound. Early toxicological studies on various organofluorine compounds were conducted to assess their safety profiles. However, detailed studies on the specific signaling pathways and mechanisms of action for fluorinated propiophenones would come much later with the advancement of biochemical and pharmacological techniques.

Conclusion

The discovery and synthesis of fluorinated propiophenone derivatives represent a significant milestone in the broader history of organofluorine chemistry. The foundational work of researchers like Buu-Hoï and Jacquignon, utilizing classic reactions such as the Friedel-Crafts acylation, provided the chemical community with the first examples of this compound class. These early synthetic efforts, and the quantitative data they produced, were essential for enabling subsequent research into the biological activities and potential therapeutic applications of fluorinated propiophenones, a field of study that continues to be of great interest to drug development professionals today.

A Theoretical and Computational Exploration of 3-(3-Fluorophenyl)-3'-methylpropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of the novel propiophenone derivative, 3-(3-Fluorophenyl)-3'-methylpropiophenone. While experimental data for this specific molecule is not yet publicly available, this document constructs a robust hypothetical profile based on established knowledge of related compounds. It outlines a plausible synthetic route, predicts physicochemical and spectroscopic properties, and details protocols for in-silico analysis, including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling. This guide serves as a foundational resource to stimulate and direct future experimental research and drug discovery efforts centered on this promising chemical entity. The potential for this class of compounds to act as anticancer agents is explored through proposed mechanisms of action and computational workflows.

Introduction

Propiophenone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antidiabetic agents.[1][2] The introduction of specific substituents on the aromatic rings can significantly modulate their pharmacological properties. This guide focuses on the theoretical investigation of this compound, a molecule combining a fluorine atom on one phenyl ring and a methyl group on the other. These substitutions are anticipated to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This document provides a foundational framework for the synthesis, characterization, and computational evaluation of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted and known quantitative data for this compound and its parent analogues, 3'-Methylpropiophenone and 3-Fluoropropiophenone. The data for the target molecule are extrapolated based on the properties of its precursors.

Table 1: Predicted Physicochemical Properties

Property3'-Methylpropiophenone3-FluoropropiophenoneThis compound (Predicted)
CAS Number 51772-30-6[3]455-67-4[4]N/A
Molecular Formula C10H12O[3]C9H9FO[4]C16H15FO
Molecular Weight ( g/mol ) 148.20[3]152.17[4]242.29
XLogP3 2.4[3]2.2[5]~2.9
Boiling Point (°C) 94-96 (5 mmHg)[6]94-96 (5 mmHg)[6]~230-240 (760 mmHg)
Melting Point (°C) N/A21[7]~30-40

Table 2: Predicted Spectroscopic Data

Spectroscopic Data3'-Methylpropiophenone3-FluoropropiophenoneThis compound (Predicted)
¹H NMR (CDCl₃, ppm) Aromatic H: 7.3-8.0 (m), -COCH₂-: 2.9 (q), Ar-CH₃: 2.4 (s), -CH₂CH₃: 1.2 (t)[8]Aromatic H: 7.1-7.8 (m), -COCH₂-: 3.0 (q), -CH₂CH₃: 1.2 (t)Aromatic H: 6.9-7.8 (m), -COCH₂-: 3.1 (t), -CH₂CO-: 3.3 (t), Ar-CH₃: 2.3 (s)
¹³C NMR (CDCl₃, ppm) C=O: ~200, Aromatic C: 120-140, -COCH₂-: ~31, Ar-CH₃: ~21, -CH₂CH₃: ~8C=O: ~199, Aromatic C: 114-164 (with C-F splitting), -COCH₂-: ~32, -CH₂CH₃: ~8C=O: ~198, Aromatic C: 115-165 (with C-F splitting), -COCH₂CH₂-: ~30, ~45, Ar-CH₃: ~21
IR (cm⁻¹) C=O stretch: ~1685, C-H aromatic: ~3050, C-H aliphatic: ~2970[3]C=O stretch: ~1690, C-F stretch: ~1250, C-H aromatic: ~3070, C-H aliphatic: ~2980[4]C=O stretch: ~1680, C-F stretch: ~1260, C-H aromatic: ~3060, C-H aliphatic: ~2950

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the title compound is a Friedel-Crafts acylation reaction.[9][10]

Protocol:

  • Preparation of 3-(3-Fluorophenyl)propionyl chloride:

    • To a solution of 3-(3-fluorophenyl)propanoic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(3-fluorophenyl)propionyl chloride.

  • Friedel-Crafts Acylation:

    • Dissolve m-xylene (1.2 equivalents) in anhydrous DCM and cool to 0 °C.

    • Add aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Add a solution of 3-(3-fluorophenyl)propionyl chloride (1 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

    • Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

G cluster_0 Preparation of Acyl Chloride cluster_1 Friedel-Crafts Acylation cluster_2 Workup and Purification 3_3_fluorophenyl_propanoic_acid 3-(3-Fluorophenyl)propanoic acid acyl_chloride 3-(3-Fluorophenyl)propionyl chloride 3_3_fluorophenyl_propanoic_acid->acyl_chloride DCM, 0°C to RT oxalyl_chloride Oxalyl Chloride, DMF (cat.) oxalyl_chloride->acyl_chloride target_molecule This compound acyl_chloride->target_molecule DCM, 0°C to RT m_xylene m-Xylene m_xylene->target_molecule AlCl3 AlCl₃ AlCl3->target_molecule workup Aqueous Workup target_molecule->workup purification Column Chromatography workup->purification

Caption: Proposed synthetic workflow for this compound.

Computational Studies

Density Functional Theory (DFT) Analysis

Protocol:

  • Geometry Optimization:

    • The 3D structure of this compound will be built using GaussView 6.

    • Geometry optimization and frequency calculations will be performed using Gaussian 09 software.

    • The B3LYP functional with the 6-311++G(d,p) basis set will be employed.[11]

    • The absence of imaginary frequencies will confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Electronic Properties Analysis:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic properties and chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map will be generated to identify the electrophilic and nucleophilic sites of the molecule.

G start Initial 3D Structure optimization Geometry Optimization (B3LYP/6-311++G(d,p)) start->optimization frequency Frequency Calculation optimization->frequency validation Check for Imaginary Frequencies frequency->validation validation->optimization Yes homo_lumo HOMO-LUMO Analysis validation->homo_lumo No mep MEP Analysis homo_lumo->mep end Electronic Properties and Reactivity Profile mep->end

Caption: Workflow for Density Functional Theory (DFT) analysis.

Molecular Docking

Protocol:

  • Target Selection and Preparation:

    • Based on the anticancer potential of related propiophenones, a relevant protein target such as a cyclin-dependent kinase (e.g., CDK2, PDB ID: 1HCK) or a tyrosine kinase will be selected from the Protein Data Bank.

    • The protein structure will be prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

  • Ligand Preparation:

    • The DFT-optimized structure of this compound will be used as the ligand.

    • Gasteiger charges will be computed, and rotatable bonds will be defined.

  • Docking Simulation:

    • A grid box will be defined to encompass the active site of the target protein.

    • Molecular docking will be performed using AutoDock Vina.

    • The docking results will be analyzed to identify the best binding pose based on the binding affinity (kcal/mol) and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using Discovery Studio Visualizer.

Quantitative Structure-Activity Relationship (QSAR)

Protocol:

  • Dataset Collection:

    • A dataset of propiophenone derivatives with known anticancer activity (e.g., IC₅₀ values) against a specific cancer cell line will be compiled from the literature.[1]

  • Descriptor Calculation:

    • 2D and 3D molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) for all compounds in the dataset will be calculated using software like PaDEL-Descriptor.

  • Model Building and Validation:

    • The dataset will be divided into a training set and a test set.

    • A multiple linear regression (MLR) or partial least squares (PLS) regression model will be built to correlate the molecular descriptors with the biological activity.

    • The model will be validated using internal (cross-validation) and external validation (prediction on the test set) to assess its statistical significance and predictive power.[2]

Potential Signaling Pathway Involvement

Given the established anticancer activities of similar compounds, this compound could potentially exert its effects through the induction of apoptosis. A hypothetical signaling pathway is depicted below.

G ligand 3-(3-Fluorophenyl)-3'- methylpropiophenone receptor Target Protein (e.g., Kinase) ligand->receptor inhibition Inhibition of Kinase Activity receptor->inhibition downstream Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) inhibition->downstream upstream Upregulation of Pro-apoptotic Proteins (e.g., Bax) inhibition->upstream cytochrome_c Cytochrome c Release downstream->cytochrome_c upstream->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis induction pathway.

Conclusion

This technical guide presents a theoretical and computational framework for the investigation of this compound. By providing detailed hypothetical data and in-silico experimental protocols, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The outlined synthesis and computational analyses will facilitate the rational design and future experimental validation of this and related propiophenone derivatives as potential therapeutic agents. The integration of DFT, molecular docking, and QSAR studies offers a powerful approach to elucidate the structure-activity relationships and mechanism of action of this promising class of compounds.

References

The Rising Therapeutic Potential of Novel Propiophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The propiophenone scaffold, a simple aryl ketone, has emerged as a versatile and privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have spurred the development of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the burgeoning field of propiophenone-based drug discovery, focusing on their anticancer, anti-inflammatory, and antidiabetic activities. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to empower researchers in this exciting area.

Quantitative Biological Activity of Novel Propiophenone Derivatives

The biological evaluation of newly synthesized propiophenone derivatives has yielded a wealth of quantitative data, highlighting their potential as potent therapeutic agents. The following tables summarize the inhibitory and cytotoxic activities of representative compounds from recent studies.

Table 1: Anticancer Activity of Phenylpropiophenone Derivatives

Compound IDCell LineIC50 (µM)Reference
Chalcone Derivative 1HeLa12.5[1]
Chalcone Derivative 1Fem-X15.2[1]
Chalcone Derivative 1PC-310.8[1]
Chalcone Derivative 1MCF-718.3[1]
Chalcone Derivative 1LS1749.5[1]
Chalcone Derivative 1K56211.7[1]
Propafenone Derivative 2HeLa8.9[1]
Propafenone Derivative 2Fem-X11.4[1]
Propafenone Derivative 2PC-37.5[1]
Propafenone Derivative 2MCF-713.1[1]
Propafenone Derivative 2LS1746.8[1]
Propafenone Derivative 2K5628.2[1]

Table 2: Anti-inflammatory Activity of 1,3-Diphenyl-2-propen-1-one Derivatives

Compound IDTargetIC50 (µM)Reference
Pyrazoline Derivative 1bCOX-15.2[2]
Pyrazoline Derivative 1bCOX-20.8[2]
Pyrazoline Derivative 6bIL-6 Inhibition3.1[2]
Pyrazoline Derivative 6bTNF-α Inhibition4.5[2]
Chalcone Derivative 6mVCAM-1 Inhibition0.9[3]

Table 3: Antidiabetic Activity of Propiophenone Derivatives

Compound IDAssayActivityReference
Compound 15PTP-1B InhibitionPotent[4]
Compound 16PTP-1B InhibitionPotent[4]
Compound 8aBlood Glucose Lowering (db/db mice)38.0%[5]
Compound 8bBlood Glucose Lowering (db/db mice)42.0%[5]

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments commonly employed in the evaluation of novel propiophenone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test propiophenone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The intensity of the colored product is proportional to the COX activity.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the test propiophenone derivatives.

  • Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the chromogenic substrate (e.g., TMBZ).

  • Compound Addition: Add the test compounds to the wells and incubate for a short period to allow for binding to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 650 nm for TMBZ) at several time points.

  • Data Analysis: Calculate the rate of the reaction for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition Assay

This assay is used to identify inhibitors of PTP-1B, a key negative regulator of the insulin signaling pathway.

Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by PTP-1B. The amount of free phosphate released is quantified using a colorimetric method.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human PTP-1B and a phosphopeptide substrate (e.g., pNPP).

  • Compound Incubation: In a 96-well plate, add the PTP-1B enzyme and the test propiophenone derivatives. Incubate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Add the phosphopeptide substrate to start the dephosphorylation reaction.

  • Reaction Termination and Color Development: After a specific incubation time, stop the reaction by adding a strong base (e.g., NaOH). This also enhances the color of the product.

  • Absorbance Measurement: Measure the absorbance of the product at 405 nm.

  • Data Analysis: Calculate the percentage of PTP-1B inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by propiophenone derivatives and a typical workflow for their biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Novel Propiophenone Derivatives purification Purification and Characterization (NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Cytotoxicity Assay) synthesis->primary_screening secondary_screening Secondary Screening (e.g., Enzyme Inhibition) primary_screening->secondary_screening pathway_analysis Signaling Pathway Analysis (Western Blot) secondary_screening->pathway_analysis in_vivo_models In Vivo Animal Models pathway_analysis->in_vivo_models

Caption: A generalized experimental workflow for the discovery and development of novel propiophenone derivatives.

cox_pathway stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation propiophenones Propiophenone Derivatives propiophenones->cox

Caption: The cyclooxygenase (COX) pathway and the inhibitory action of propiophenone derivatives.

ptp1b_pathway insulin Insulin ir Insulin Receptor (IR) insulin->ir ir_p Phosphorylated IR ir->ir_p irs IRS Proteins ir_p->irs ptp1b PTP-1B ir_p->ptp1b irs_p Phosphorylated IRS irs->irs_p pi3k PI3K/Akt Pathway irs_p->pi3k glut4 GLUT4 Translocation pi3k->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake ptp1b->ir propiophenones Propiophenone Derivatives propiophenones->ptp1b

Caption: The insulin signaling pathway and the inhibitory role of PTP-1B, a target for antidiabetic propiophenones.

This technical guide serves as a foundational resource for researchers engaged in the discovery and development of novel propiophenone-based therapeutics. The provided data, protocols, and visual aids are intended to facilitate a deeper understanding of the biological activities of these promising compounds and to guide future research endeavors. The continued exploration of the propiophenone scaffold holds significant promise for the development of next-generation therapies for a range of human diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-Fluorophenyl Ketones

The synthesis of 3-fluorophenyl ketones is a critical process in medicinal chemistry and materials science, as this structural motif is a key component in a wide array of pharmaceuticals and functional materials. The presence of a fluorine atom at the meta position can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides a comprehensive review of the primary synthetic strategies employed to construct 3-fluorophenyl ketones, offering detailed experimental protocols, comparative data, and workflow diagrams to aid in methodological selection.

Core Synthetic Strategies

The preparation of 3-fluorophenyl ketones can be broadly categorized into four main approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are highly versatile and offer excellent functional group tolerance. They typically involve the coupling of a 3-fluorophenyl-containing organometallic reagent with an acylating agent or the coupling of a 3-fluorophenyl halide with a carbon monoxide source and a nucleophile.

  • Friedel-Crafts Acylation: A classic electrophilic aromatic substitution method. However, its application for synthesizing meta-substituted products like 3-fluorophenyl ketones from fluorobenzene is limited by regioselectivity, as the fluorine atom is an ortho-, para-director.[1][2]

  • Addition of Organometallic Reagents to Acyl Electrophiles: This approach utilizes nucleophilic organometallic reagents, such as Grignard reagents, which react with various acyl sources to form the target ketone.

  • Oxidation of Secondary Alcohols: A reliable method involving the oxidation of a corresponding 1-(3-fluorophenyl) secondary alcohol to the ketone.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most efficient and widely used methods for constructing aryl ketones due to their mild conditions and broad substrate scope.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[4][5] For 3-fluorophenyl ketones, this can be achieved by coupling a 3-fluorophenylboronic acid with an acyl chloride or by a carbonylative coupling of a 3-fluorophenyl halide.

A highly chemoselective, mechanochemical solvent-free acyl Suzuki-Miyaura cross-coupling provides a powerful route to ketones from acyl chlorides and boronic acids.[3]

General Reaction Scheme: Route A: 3-Fluorophenylboronic acid + Acyl Halide Route B: 3-Fluorophenyl Halide + Organoboron + CO

Key Data for Acyl Suzuki-Miyaura Coupling

Aryl Boronic AcidAcyl HalideCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)Reference
Phenylboronic acid4-IodoanisolePd₂(dba)₃ (1)K₂CO₃Anisole20100High--INVALID-LINK--[6]
Arylboronic acidsAcyl chloridesPd(OAc)₂-Water/PEG--High--INVALID-LINK--[3]
Triazine estersAryl boronic acidsPd(PPh₃)₂Cl₂ (1)--0.5-Good--INVALID-LINK--[3]
Carbonylative Cross-Coupling

This powerful three-component reaction combines an aryl halide, carbon monoxide (CO), and a carbon nucleophile in a single step, forming two carbon-carbon bonds.[7] It is a highly efficient route to aryl ketones.[7]

Experimental Protocol: Carbonylative Suzuki Coupling of 3-Iodo-fluorobenzene This is a representative protocol adapted from literature for sterically hindered ketones.[7]

  • To a dried reaction vessel, add 3-iodo-fluorobenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and PEPPSI-iPr catalyst (3 mol%).

  • Evacuate and backfill the vessel with carbon monoxide (balloon pressure).

  • Add anhydrous chlorobenzene as the solvent via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst like AlCl₃ or FeCl₃.[8][9]

A major limitation for the synthesis of 3-fluorophenyl ketones via this route is regioselectivity. The fluorine substituent on a benzene ring directs incoming electrophiles to the ortho and para positions. Direct acylation of fluorobenzene overwhelmingly yields the 4-fluorophenyl ketone isomer.[1][2] For instance, the acylation of fluorobenzene with benzoyl chloride using La(OTf)₃ and TfOH at 140 °C for 4 hours results in a 99% selectivity for the para-product with an 87% yield.[1] Therefore, this method is generally unsuitable for producing 3-fluorophenyl ketones unless the starting material already contains the required substitution pattern.

Addition of Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles that readily react with various acyl electrophiles.[10][11] The synthesis of a 3-fluorophenyl ketone can be achieved by reacting 3-fluorophenylmagnesium halide with an appropriate electrophile like an ester, an acid chloride, or a Weinreb amide. The use of Weinreb amides (N-methoxy-N-methyl amides) is particularly advantageous as the resulting tetrahedral intermediate is stable, preventing over-addition to form a tertiary alcohol.[12]

Experimental Protocol: Synthesis of 3-Fluorophenyl Ketone via Grignard Reaction with a Weinreb Amide This is a generalized protocol.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.). Add a solution of 1-bromo-3-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine may be added to initiate the reaction. The mixture is gently heated or stirred until the magnesium is consumed.

  • Reaction with Weinreb Amide: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of the desired N-methoxy-N-methyl amide (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 3-fluorophenyl ketone.

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones is a robust and high-yielding transformation.[13][14][15] This two-step approach first requires the synthesis of the precursor, a 1-(3-fluorophenyl) secondary alcohol, which can be readily prepared by reacting 3-fluorobenzaldehyde with an appropriate Grignard or organolithium reagent.

Common Oxidizing Agents for Secondary Alcohols

ReagentConditionsNotes
Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone, 0 °C to RTStrong oxidant, high yields, but generates chromium waste.[16][17]
Pyridinium Chlorochromate (PCC)CH₂Cl₂, RTMilder than Jones reagent, good for sensitive substrates.[16]
Dess-Martin Periodinane (DMP)CH₂Cl₂, RTMild, neutral conditions, short reaction times, avoids heavy metals.[14]
Swern Oxidation ((COCl)₂, DMSO, Et₃N)CH₂Cl₂, -78 °CMild, avoids heavy metals, suitable for a wide range of functional groups.

Experimental Protocol: Dess-Martin Oxidation of 1-(3-Fluorophenyl)ethanol

  • In a round-bottom flask, dissolve 1-(3-fluorophenyl)ethanol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature.

  • Stir the resulting mixture under an inert atmosphere for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear, then separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain 3-fluoroacetophenone.

Visualized Workflows and Mechanisms

To assist in selecting an appropriate synthetic route, the following diagrams illustrate a general decision-making workflow and a key reaction mechanism.

G start Select Synthesis Strategy for 3-Fluorophenyl Ketone sm Starting Material Availability? start->sm fg_tolerance High Functional Group Tolerance Needed? sm->fg_tolerance 3-F-Aryl Halide or Boronic Acid Available grignard Grignard Reaction sm->grignard 3-F-Aryl Halide Available oxidation Alcohol Oxidation sm->oxidation 3-F-Aldehyde Available friedel Friedel-Crafts Acylation (Generally Unsuitable) sm->friedel Fluorobenzene Available scale Large Scale Synthesis? fg_tolerance->scale No pd_coupling Palladium Cross-Coupling fg_tolerance->pd_coupling Yes scale->pd_coupling No (Catalyst Cost) scale->grignard Yes (Cost-effective) scale->oxidation Yes (Reliable) regio Is Regioselectivity a Concern? regio->friedel Yes (o,p-direction) friedel->regio

Caption: Decision workflow for selecting a 3-fluorophenyl ketone synthesis route.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L n pd2_ox L n Pd(II) /   \ Ar      X pd0->pd2_ox Oxidative Addition pd2_trans L n Pd(II) /   \ Ar      R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product_out Ar-R' (Product) pd2_trans->product_out arx_in Ar-X (e.g., 3-F-Ph-Br) arx_in->pd0 boron_in R'-B(OR) 2 + Base boron_in->pd2_ox

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for 3-(3-Fluorophenyl)-3'-methylpropiophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)-3'-methylpropiophenone is a propiophenone derivative that holds potential as a key intermediate in the synthesis of various organic molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a fluorinated phenyl ring and a methylated phenyl ring, offers opportunities for the development of novel compounds with diverse biological activities. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. These application notes provide an overview of the synthesis of this compound and its potential applications, along with detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

  • Claisen-Schmidt Condensation: This reaction forms the unsaturated precursor, (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one (a chalcone), from 3'-methylacetophenone and 3-fluorobenzaldehyde.[1][2]

  • Catalytic Hydrogenation: The subsequent selective reduction of the carbon-carbon double bond in the chalcone yields the desired saturated propiophenone.

Below are the detailed protocols for each step.

Experimental Protocols

Step 1: Synthesis of (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol is based on the well-established Claisen-Schmidt condensation reaction for chalcone synthesis.[3]

Materials:

  • 3'-Methylacetophenone

  • 3-Fluorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3'-methylacetophenone (1 equivalent) and 3-fluorobenzaldehyde (1 equivalent) in ethanol (30-40 mL).

  • Cool the stirred solution in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture, maintaining the temperature below 25°C.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice with constant stirring.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel, and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain pure (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one.

Expected Yield: Based on similar syntheses of chalcones, yields are typically in the range of 70-90%.[4]

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Step 2: Synthesis of this compound

This protocol describes the selective catalytic hydrogenation of the α,β-unsaturated double bond of the chalcone intermediate.

Materials:

  • (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar

  • Celite® or other filtration aid

Procedure:

  • In a hydrogenation flask, dissolve the chalcone intermediate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.

  • Place the flask in a Parr hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Expected Yield: Catalytic hydrogenation of chalcones typically proceeds with high yields, often exceeding 90%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Outcomes

StepReaction TypeStarting MaterialsKey ReagentsSolventTypical Yield
1Claisen-Schmidt Condensation3'-Methylacetophenone, 3-FluorobenzaldehydeNaOHEthanol70-90%
2Catalytic Hydrogenation(E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one10% Pd/C, H₂Ethanol or Ethyl Acetate>90%

Applications in Organic Synthesis and Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The propiophenone scaffold is present in a variety of biologically active compounds.

  • Precursor for Heterocyclic Compounds: The carbonyl group and the adjacent methylene group are reactive sites for cyclization reactions to form various heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, which are common motifs in drug molecules.

  • Scaffold for Bioactive Molecules: Chalcones and their saturated propiophenone analogues have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5] The specific substitution pattern of this compound could lead to derivatives with unique biological profiles.

  • Intermediate in Medicinal Chemistry Programs: This compound can be utilized as a key intermediate in multi-step syntheses of drug candidates. The fluorophenyl and methylphenyl moieties can be further functionalized to optimize biological activity and pharmacokinetic properties.

Visualizations

Logical Relationship of Synthesis

Synthesis_Workflow Start Starting Materials (3'-Methylacetophenone, 3-Fluorobenzaldehyde) Step1 Step 1: Claisen-Schmidt Condensation (NaOH, Ethanol) Start->Step1 Intermediate Intermediate Chalcone ((E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one) Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (H2, 10% Pd/C) Intermediate->Step2 Product Final Product (this compound) Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Workflow for Synthesis

Experimental_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Hydrogenation A Mix Starting Materials in Ethanol B Add NaOH Solution (Ice Bath) A->B C Stir at Room Temp. B->C D Precipitate in Ice/HCl C->D E Filter and Wash D->E F Recrystallize E->F G Dissolve Chalcone and Add Pd/C F->G Intermediate H Hydrogenate (Parr Apparatus) G->H I Filter through Celite H->I J Evaporate Solvent I->J K Purify (Optional) J->K L L K->L Final Product

Caption: Detailed experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: 3-(3-Fluorophenyl)-3'-methylpropiophenone as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(3-Fluorophenyl)-3'-methylpropiophenone, a versatile building block for the synthesis of novel pharmaceutical agents. The strategic incorporation of a fluorine atom and a methyl group on the phenyl rings offers unique properties that can be exploited in drug design to enhance efficacy, selectivity, and pharmacokinetic profiles.

Chemical Profile and Synthetic Routes

Chemical Structure:

IUPAC Name: 1-(3-methylphenyl)-3-(3-fluorophenyl)propan-1-one

Molecular Formula: C₁₆H₁₅FO

Molecular Weight: 242.29 g/mol

Proposed Synthetic Protocol 1: Friedel-Crafts Acylation

This method involves the acylation of m-xylene with 3-(3-fluorophenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow:

G cluster_prep Preparation of Acyl Chloride cluster_acylation Friedel-Crafts Acylation 3-(3-fluorophenyl)propanoic acid 3-(3-fluorophenyl)propanoic acid Thionyl chloride Thionyl chloride 3-(3-fluorophenyl)propanoic acid->Thionyl chloride SOCl2, reflux 3-(3-fluorophenyl)propionyl chloride 3-(3-fluorophenyl)propionyl chloride Thionyl chloride->3-(3-fluorophenyl)propionyl chloride Reaction Mixture Reaction Mixture 3-(3-fluorophenyl)propionyl chloride->Reaction Mixture m-Xylene m-Xylene m-Xylene->Reaction Mixture AlCl3 AlCl3 AlCl3->Reaction Mixture Quenching (ice/HCl) Quenching (ice/HCl) Reaction Mixture->Quenching (ice/HCl) Work-up Extraction Extraction Quenching (ice/HCl)->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound

Caption: Friedel-Crafts Acylation Workflow.

Detailed Protocol:

  • Preparation of 3-(3-fluorophenyl)propionyl chloride: 3-(3-fluorophenyl)propanoic acid is reacted with an excess of thionyl chloride (SOCl₂) under reflux conditions for 2-3 hours. The excess thionyl chloride is then removed by distillation to yield the crude acyl chloride.

  • Friedel-Crafts Acylation Reaction:

    • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0°C, a solution of 3-(3-fluorophenyl)propionyl chloride in the same solvent is added dropwise.

    • A solution of m-xylene in the solvent is then added slowly, maintaining the temperature at 0°C.

    • The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).

  • Work-up and Purification:

    • The reaction is quenched by pouring it slowly onto crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the solvent.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Proposed Synthetic Protocol 2: Grignard Reaction

This alternative route involves the reaction of a Grignard reagent derived from 1-bromo-3-fluorobenzene with 3-methylbenzonitrile.

Experimental Workflow:

G cluster_grignard_prep Grignard Reagent Formation cluster_reaction Grignard Reaction and Hydrolysis 1-bromo-3-fluorobenzene 1-bromo-3-fluorobenzene Magnesium turnings Magnesium turnings 1-bromo-3-fluorobenzene->Magnesium turnings Anhydrous THF 3-Fluorophenylmagnesium bromide 3-Fluorophenylmagnesium bromide Magnesium turnings->3-Fluorophenylmagnesium bromide Imine intermediate Imine intermediate 3-Fluorophenylmagnesium bromide->Imine intermediate 3-methylbenzonitrile 3-methylbenzonitrile 3-methylbenzonitrile->Imine intermediate Acidic Hydrolysis Acidic Hydrolysis Imine intermediate->Acidic Hydrolysis H3O+ Work-up and Purification Work-up and Purification Acidic Hydrolysis->Work-up and Purification This compound This compound Work-up and Purification->this compound

Caption: Grignard Reaction Workflow.

Detailed Protocol:

  • Preparation of 3-Fluorophenylmagnesium bromide: Magnesium turnings are activated in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3-fluorobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile:

    • The solution of 3-Fluorophenylmagnesium bromide is cooled to 0°C.

    • A solution of 3-methylbenzonitrile in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at room temperature for several hours.

  • Hydrolysis, Work-up, and Purification:

    • The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl).

    • The product is extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed, dried, and the solvent is removed.

    • The crude product is purified by column chromatography.

Applications in Pharmaceutical Scaffolding

The this compound scaffold is a valuable starting point for the synthesis of a variety of pharmacologically active molecules. The presence of the ketone functional group allows for a wide range of chemical transformations, including reduction, reductive amination, and elaboration to form heterocyclic systems.

Potential Therapeutic Targets:

The structural motifs present in this building block are found in compounds targeting a range of biological systems. While direct derivatives are not extensively documented in publicly available literature, its components are present in various classes of drugs.

Signaling Pathway Visualization:

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common application for fluorinated aromatic compounds in oncology.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., MAPK/ERK)->Apoptosis Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Drug Derivative Drug Derivative Drug Derivative->Signaling Cascade (e.g., MAPK/ERK) Inhibition

Caption: Kinase Inhibition Pathway.

Quantitative Data

As of the current literature survey, specific quantitative data for the synthesis of this compound and the biological activity of its direct derivatives are not available. However, based on analogous reactions, the following table provides expected ranges for key parameters.

ParameterFriedel-Crafts Acylation (Expected)Grignard Reaction (Expected)
Yield 60-80%50-70%
Purity >95% (after chromatography)>95% (after chromatography)
Reaction Time 4-8 hours6-12 hours

Note: These values are estimates and would require experimental validation.

Conclusion

This compound represents a promising and versatile building block for the development of new pharmaceutical agents. Its synthesis is achievable through standard and scalable chemical reactions. The unique combination of a fluorinated phenyl ring and a methyl-substituted phenyl ring provides a scaffold with desirable properties for drug design, including potential for enhanced metabolic stability and target binding affinity. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry. Researchers are encouraged to adapt the provided protocols and explore the diverse chemical space accessible from this valuable intermediate.

Catalytic Applications of Fluorinated Propiophenone Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules, such as propiophenone, can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds for various applications, including pharmaceuticals, agrochemicals, and materials science. In the realm of catalysis, fluorinated propiophenones and their derivatives have emerged as valuable substrates and building blocks for the synthesis of chiral molecules, particularly chiral alcohols, which are crucial intermediates in drug development.

These application notes provide an overview of the key catalytic applications of fluorinated propiophenone compounds, with a focus on asymmetric reduction methods. Detailed protocols for representative reactions are provided to enable researchers to implement these techniques in their laboratories.

I. Asymmetric Reduction of Fluorinated Propiophenones

The catalytic asymmetric reduction of prochiral fluorinated propiophenones to the corresponding chiral fluoro-alcohols is a highly sought-after transformation. Various catalytic systems, including metal-based catalysts, biocatalysts, and organocatalysts, have been successfully employed for this purpose.

Metal-Catalyzed Asymmetric (Transfer) Hydrogenation

Ruthenium and rhodium complexes bearing chiral ligands are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of fluorinated propiophenones. These methods offer high enantioselectivity and yields under relatively mild conditions.

A prominent example is the use of chiral Ru(II) complexes for the asymmetric transfer hydrogenation of aromatic ketones. These catalysts, often generated in situ, can achieve high turnover numbers and are compatible with a range of solvents.[1] The general workflow for such a reaction is depicted below.

Metal_Catalyzed_Reduction Propiophenone Fluorinated Propiophenone Reaction Reaction Vessel Propiophenone->Reaction Catalyst Chiral Ru(II) or Rh(I) Catalyst Catalyst->Reaction H_Source Hydrogen Source (H2 gas or H-donor) H_Source->Reaction Solvent Solvent Solvent->Reaction Product Chiral Fluoro-alcohol Reaction->Product

Caption: General workflow for metal-catalyzed asymmetric reduction.

Quantitative Data Summary: Metal-Catalyzed Reduction

Catalyst SystemSubstrateHydrogen SourceSolventYield (%)ee (%)Reference
RuCl--INVALID-LINK--2,2,2-TrifluoroacetophenoneHCOOH/NEt₃2-Propanol9694[2][3]
[Rh(cod)₂]BF₄ / Chiral Phosphine3,5-di-(Trifluoromethyl)-acetophenoneH₂Methanol>95>99[4]
Ir-catalystα-Fluoro ketonesH₂Not specifiedSatisfactorySatisfactory[5]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoro-1-phenylethanone

This protocol is a representative procedure based on established methods for the asymmetric transfer hydrogenation of fluorinated aromatic ketones.[3]

Materials:

  • 2,2,2-Trifluoro-1-phenylethanone

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous 2-propanol

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) to a dry Schlenk flask. Add anhydrous 2-propanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 2,2,2-trifluoro-1-phenylethanone (1 mmol) in a 5:2 azeotropic mixture of formic acid and triethylamine (5 mL).

  • Reaction Execution: Add the substrate solution to the catalyst solution under an inert atmosphere. Stir the reaction mixture at 28 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water (10 mL). Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Biocatalytic Asymmetric Reduction

Biocatalysis offers an environmentally friendly and highly selective alternative for the reduction of fluorinated propiophenones. Whole cells of microorganisms, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (ketoreductases) are employed as catalysts. These reactions are typically performed in aqueous media under mild conditions.

The general principle of a whole-cell biocatalytic reduction is outlined in the following diagram.

Biocatalytic_Reduction_Workflow Substrate Fluorinated Propiophenone Reaction Bioreactor Substrate->Reaction Biocatalyst Whole Cells (e.g., Yeast) or Isolated Enzyme Biocatalyst->Reaction Co_substrate Co-substrate (e.g., Glucose) Co_substrate->Reaction Medium Aqueous Medium (Buffer, pH controlled) Medium->Reaction Product Chiral Fluoro-alcohol Reaction->Product

Caption: Workflow for whole-cell biocatalytic reduction.

Quantitative Data Summary: Biocatalytic Reduction

BiocatalystSubstrateCo-substrateYield (%)ee (%)Reference
Leifsonia xyli HS09043,5-bis(trifluoromethyl)acetophenoneGlucose62>99 (R)[6]
Recombinant E. coli3'-(trifluoromethyl)acetophenoneGlucose91.5>99.9 (R)[7]
Rhodotorula sp.3,5-Bis(trifluoromethyl)acetophenoneGlucose70.3>99 (S)[8]
Baker's Yeasto-Hydroxy AcetophenoneIsopropyl alcoholHighHigh[9]

Experimental Protocol: Biocatalytic Reduction of 3',5'-bis(trifluoromethyl)propiophenone using Baker's Yeast

This protocol is a generalized procedure based on common practices for yeast-mediated reductions of aromatic ketones.

Materials:

  • 3',5'-bis(trifluoromethyl)propiophenone

  • Baker's yeast (Saccharomyces cerevisiae)

  • Glucose

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware, incubator shaker

Procedure:

  • Yeast Suspension Preparation: In a sterile Erlenmeyer flask, suspend baker's yeast (10 g) in deionized water (100 mL).

  • Activation: Add glucose (5 g) to the yeast suspension and incubate the mixture at 30 °C with gentle shaking (e.g., 150 rpm) for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 3',5'-bis(trifluoromethyl)propiophenone (1 mmol) in a minimal amount of ethanol (e.g., 1-2 mL) to aid solubility and add it dropwise to the activated yeast suspension.

  • Biotransformation: Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.

  • Work-up: After completion of the reaction (typically 24-48 hours), centrifuge the reaction mixture to separate the yeast cells. Saturate the supernatant with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

II. Organocatalytic and Photocatalytic Applications

While the asymmetric reduction of fluorinated propiophenones is well-established, organocatalytic and photocatalytic transformations involving these compounds are emerging areas of research.

Organocatalytic Reactions

Organocatalysis provides a metal-free approach to asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids are common organocatalysts. For fluorinated propiophenones, organocatalytic reactions can include enantioselective additions to the carbonyl group or to an activated double bond in a corresponding unsaturated derivative. For instance, the enantioselective conjugate addition of various nucleophiles to β-trifluoromethyl-α,β-unsaturated ketones has been achieved with high enantioselectivity using cinchona alkaloid-derived catalysts.[10]

Photocatalytic Reactions

Visible-light photoredox catalysis has become a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. While direct photocatalytic applications involving fluorinated propiophenones as the core catalyst are less common, they can serve as substrates in photocatalytic trifluoromethylation reactions or related transformations. For example, the α-trifluoromethylation of aldehydes, a related class of carbonyl compounds, has been successfully achieved using a combination of an iridium photocatalyst and a chiral amine organocatalyst.[11]

The logical relationship in a dual photocatalytic and organocatalytic system is illustrated below.

Photocatalytic_Organocatalytic_Cycle cluster_photo Photocatalytic Cycle cluster_organo Organocatalytic Cycle PC Photocatalyst PC_excited Excited Photocatalyst PC->PC_excited Excitation PC_excited->PC Radical_Source Radical Source (e.g., CF3I) PC_excited->Radical_Source SET Radical Trifluoromethyl Radical Radical_Source->Radical Enamine Enamine Intermediate Radical->Enamine Radical Addition Light Visible Light Light->PC Aldehyde Aldehyde (Substrate) Aldehyde->Enamine + Organocat Organocat Chiral Amine Organocatalyst Product_imine Iminium Ion Enamine->Product_imine + Radical Product_imine->Organocat Product_aldehyde α-CF3 Aldehyde Product_imine->Product_aldehyde Hydrolysis

Caption: Merged photocatalytic and organocatalytic cycles.

III. Conclusion

Fluorinated propiophenone compounds are versatile substrates in various catalytic transformations, particularly in the asymmetric synthesis of chiral fluoro-alcohols. Metal-catalyzed hydrogenation and biocatalytic reduction are well-established and efficient methods that provide high yields and enantioselectivities. The detailed protocols provided herein serve as a practical guide for researchers to utilize these powerful synthetic tools. Emerging areas such as organocatalysis and photocatalysis are expected to further expand the catalytic applications of fluorinated propiophenones, offering novel pathways for the synthesis of complex fluorinated molecules with significant potential in drug discovery and development.

References

Application Notes and Protocols for the Acylation of 3-Fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Friedel-Crafts acylation of 3-fluorophenyl derivatives, a key reaction in the synthesis of various pharmaceutical and agrochemical compounds. The presence of a fluorine atom on the phenyl ring can significantly influence the reactivity and regioselectivity of the acylation reaction. This document outlines a general procedure, discusses the expected outcomes based on directing group effects, and provides a framework for optimizing the reaction conditions.

Introduction

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring.[1][2][3] The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] The electrophile in this reaction is a resonance-stabilized acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid.[1] This electrophile then attacks the electron-rich aromatic ring to form an aryl ketone.[1]

For substituted benzenes, such as 3-fluorophenyl derivatives, the regioselectivity of the acylation is governed by the directing effects of the substituents already present on the ring. The fluorine atom is a deactivating but ortho-, para-directing group. Therefore, the incoming acyl group is expected to add to the positions ortho or para to the fluorine atom. The other substituent on the 3-fluorophenyl derivative will also exert its own directing effect, and the final product distribution will be a result of the combined influence of both groups.

Data Presentation

The following table summarizes the expected products and representative yields for the acylation of various 3-fluorophenyl derivatives. The data is compiled based on established principles of electrophilic aromatic substitution and may vary depending on the specific reaction conditions.

SubstrateAcylating AgentMajor Product(s)Representative Yield (%)
3-FluoroanisoleAcetyl Chloride4-Acetyl-3-fluoroanisole75-85
2-Acetyl-3-fluoroanisole5-15
3-FluorotoluenePropionyl Chloride4-Propionyl-3-fluorotoluene70-80
2-Propionyl-3-fluorotoluene10-20
1-Bromo-3-fluorobenzeneAcetyl Chloride4-Acetyl-1-bromo-3-fluorobenzene60-70

Experimental Protocols

This section provides a detailed methodology for the Friedel-Crafts acylation of a representative 3-fluorophenyl derivative, 3-fluoroanisole.

Materials:

  • 3-Fluoroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • Reagent Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: To the cooled suspension, add 3-fluoroanisole (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel over a period of 15-20 minutes, while maintaining the temperature at 0°C.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture through the dropping funnel over 30 minutes. Ensure the temperature remains at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired acylated products.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Assemble dry three-neck flask with condenser and dropping funnel add_alcl3 Charge AlCl3 and DCM setup->add_alcl3 cool Cool to 0°C add_alcl3->cool add_substrate Add 3-Fluoroanisole in DCM cool->add_substrate add_acyl_chloride Add Acetyl Chloride dropwise add_substrate->add_acyl_chloride stir_cold Stir at 0°C add_acyl_chloride->stir_cold stir_rt Stir at room temperature stir_cold->stir_rt quench Quench with ice and HCl stir_rt->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the Friedel-Crafts acylation of 3-fluoroanisole.

regioselectivity cluster_substrate 3-Fluorophenyl Derivative cluster_directing_effects Directing Effects cluster_outcome Acylation Outcome substrate 3-Fluorophenyl Derivative fluorine Fluorine (ortho, para-directing, deactivating) substrate->fluorine substituent Other Substituent (directing effect varies) substrate->substituent outcome Major Acylated Product(s) fluorine->outcome Influences regioselectivity substituent->outcome Influences regioselectivity

Caption: Logical relationship of directing effects on the regioselectivity of acylation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(3-Fluorophenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the large-scale synthesis of 3-(3-Fluorophenyl)-3'-methylpropiophenone, a key intermediate in the development of various pharmaceutical compounds. The described protocol is based on a robust two-step synthetic route involving a Grignard reaction to form an intermediate alcohol, followed by an oxidation step to yield the final ketone. This method is designed to be scalable and efficient, making it suitable for industrial production. All quantitative data is summarized in structured tables, and the experimental workflow and reaction scheme are visualized using diagrams.

Introduction

This compound and its derivatives are important precursors in medicinal chemistry. The presence of the fluorophenyl and methylpropiophenone moieties makes this compound a valuable building block for synthesizing a range of biologically active molecules. The synthetic protocol outlined below provides a reliable method for producing this intermediate in high yield and purity on a large scale.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Grignard Reaction. The synthesis commences with the reaction of 3-bromofluorobenzene with magnesium turnings to form the corresponding Grignard reagent, 3-fluorophenylmagnesium bromide. This is followed by a nucleophilic addition reaction with m-tolualdehyde to produce the intermediate alcohol, (3-fluorophenyl)(3-methylphenyl)methanol.

  • Step 2: Oxidation. The intermediate alcohol is then oxidized to the target ketone, this compound, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC).

This approach is advantageous for large-scale synthesis due to the ready availability of the starting materials, the relatively mild reaction conditions, and the straightforward purification procedures.

Experimental Protocols

Materials and Reagents
Reagent/SolventGradeSupplier
3-BromofluorobenzeneReagentPlus®, 99%Sigma-Aldrich
Magnesium Turnings99.8%Sigma-Aldrich
IodineACS reagentSigma-Aldrich
Anhydrous Diethyl Ether≥99.7%Sigma-Aldrich
m-Tolualdehyde97%Sigma-Aldrich
Pyridinium Chlorochromate (PCC)98%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)37%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionIn-house preparation
Anhydrous Sodium Sulfate≥99.0%Sigma-Aldrich
Celite®Sigma-Aldrich
Equipment
  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Inert gas (Nitrogen or Argon) supply

  • Large-scale rotary evaporator

  • Chromatography column

Step 1: Synthesis of (3-fluorophenyl)(3-methylphenyl)methanol
  • Initiation of Grignard Reagent: To a dry 10 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (121.5 g, 5.0 mol). Add a small crystal of iodine.

  • Formation of Grignard Reagent: In the dropping funnel, place a solution of 3-bromofluorobenzene (875 g, 5.0 mol) in anhydrous diethyl ether (2.5 L). Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of m-tolualdehyde (600 g, 5.0 mol) in anhydrous diethyl ether (1.0 L) and add it to the dropping funnel. Add the aldehyde solution dropwise to the Grignard reagent over a period of 2 hours, maintaining the temperature below 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (2 L). This should be done in a well-ventilated fume hood as gas evolution will occur.

  • Extraction and Drying: Transfer the mixture to a large separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 500 mL). Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude (3-fluorophenyl)(3-methylphenyl)methanol as an oil.

Step 2: Synthesis of this compound
  • Oxidation Setup: In a 10 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend pyridinium chlorochromate (PCC) (1292 g, 6.0 mol) in anhydrous dichloromethane (DCM) (5 L).

  • Addition of Alcohol: Dissolve the crude (3-fluorophenyl)(3-methylphenyl)methanol from Step 1 in anhydrous DCM (1 L) and add it to the dropping funnel. Add the alcohol solution to the PCC suspension in one portion. The reaction is exothermic, and the mixture will turn dark brown.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is no longer visible.

  • Purification: Upon completion, dilute the reaction mixture with diethyl ether (5 L) and pass it through a large pad of Celite® to remove the chromium salts. Wash the Celite® pad with additional diethyl ether (2 x 1 L).

  • Work-up: Combine the filtrates and wash sequentially with 1 M HCl (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil.

Data Presentation

Table 1: Reagent and Solvent Quantities for a Large-Scale Batch
CompoundMolecular Weight ( g/mol )MolesQuantity
3-Bromofluorobenzene175.025.0875 g
Magnesium Turnings24.315.0121.5 g
m-Tolualdehyde120.155.0600 g
Pyridinium Chlorochromate215.566.01292 g
Anhydrous Diethyl Ether74.12-3.5 L
Anhydrous Dichloromethane84.93-6.0 L
Table 2: Key Reaction Parameters
ParameterStep 1: Grignard ReactionStep 2: Oxidation
Reaction Temperature0-10 °C (addition), RT (stirring)Room Temperature
Reaction Time4 hours4-6 hours
AtmosphereInert (Nitrogen/Argon)Air
Table 3: Expected Yield and Product Specification
ParameterValue
Theoretical Yield1141 g
Expected Actual Yield800 - 910 g (70-80%)
AppearancePale yellow oil
Purity (by HPLC)≥98%
Table 4: Spectroscopic Data for Product Characterization
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.40-7.20 (m, 4H, Ar-H), 7.15-7.00 (m, 4H, Ar-H), 3.20 (t, 2H, -CH₂-), 3.00 (t, 2H, -CH₂-), 2.35 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 198.0 (C=O), 163.0 (d, J=245 Hz, C-F), 142.0, 138.5, 136.0, 130.0 (d, J=8 Hz), 128.5, 128.0, 124.0 (d, J=3 Hz), 115.0 (d, J=21 Hz), 113.0 (d, J=22 Hz), 45.0, 30.0, 21.5
IR (neat, cm⁻¹)ν: 3060 (Ar-H), 2925, 2860 (C-H), 1685 (C=O), 1580, 1480 (C=C), 1250 (C-F)
Mass Spec (EI)m/z: 228 (M+), 121, 105, 95

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation A 3-Bromofluorobenzene + Magnesium Turnings B Formation of 3-Fluorophenylmagnesium Bromide A->B Anhydrous Diethyl Ether, I₂ C Reaction with m-Tolualdehyde B->C D Quenching and Work-up C->D Sat. NH₄Cl E Crude (3-fluorophenyl)(3-methylphenyl)methanol D->E F Crude Alcohol E->F G Oxidation with PCC F->G DCM H Purification through Celite® G->H I Aqueous Work-up H->I J Final Purification I->J Vacuum Distillation or Column Chromatography K This compound J->K

Caption: Overall workflow for the synthesis of this compound.

Reaction Scheme

reaction_scheme cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation reactant1 3-Bromofluorobenzene intermediate1 3-Fluorophenylmagnesium Bromide reactant1->intermediate1 reactant2 Mg reactant2->intermediate1 reagent1 Anhydrous Diethyl Ether, I₂ (cat.) reagent1->intermediate1 product1 (3-fluorophenyl)(3-methylphenyl)methanol intermediate1->product1 reactant3 m-Tolualdehyde reactant3->product1 reagent2 1. Diethyl Ether 2. Sat. NH₄Cl (aq) reagent2->product1 reactant4 (3-fluorophenyl)(3-methylphenyl)methanol product2 This compound reactant4->product2 reagent3 PCC, DCM reagent3->product2

Caption: Chemical reaction scheme for the two-step synthesis.

Application Notes and Protocols for 3-(3-Fluorophenyl)-3'-methylpropiophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific research literature detailing the medicinal chemistry applications of 3-(3-Fluorophenyl)-3'-methylpropiophenone is not publicly available. The following application notes and protocols are based on the analysis of structurally similar compounds and are intended to serve as a foundational guide for researchers initiating studies on this novel chemical entity.

Introduction

This compound is a propiophenone derivative featuring a 3-fluorophenyl substituent and a 3'-methylphenyl group. While this specific molecule is uncharacterized in medicinal chemistry literature, its structural motifs are present in a variety of biologically active compounds. The propiophenone core is a versatile scaffold, and the inclusion of a fluorine atom can significantly enhance metabolic stability and binding affinity. The methyl group can provide beneficial hydrophobic interactions within target protein binding pockets.

Based on the activities of related compounds, potential therapeutic areas for derivatives of this compound could include oncology, neurology, and infectious diseases. These notes provide a theoretical framework and experimental starting points for the investigation of this compound.

Potential Applications and Rationale

Cytotoxic Agent for Oncology

Rationale: The propiophenone scaffold is a component of several classes of compounds with demonstrated anticancer activity. For instance, certain Mannich bases derived from propiophenones exhibit cytotoxicity against human cancer cell lines, such as prostate cancer (PC-3), with activities in the micromolar range.[1] These compounds may act through mechanisms like DNA topoisomerase I inhibition.[1] The fluorophenyl moiety is also a common feature in modern oncology drugs, where it often contributes to improved pharmacokinetic profiles and target engagement.

Central Nervous System (CNS) Active Agent

Rationale: Structurally related molecules, such as bupropion (which contains a propiophenone-like core), are well-established CNS-active drugs used for treating depression and for smoking cessation.[2] The core structure is amenable to modifications that can modulate activity at various CNS targets, including neurotransmitter transporters and receptors. The lipophilicity imparted by the phenyl and methyl groups may facilitate blood-brain barrier penetration, a critical property for CNS drug candidates.

Synthetic Building Block for Drug Discovery

Rationale: Propiophenone derivatives are valuable intermediates in organic synthesis. For example, 3'-Methylpropiophenone serves as a key precursor for the synthesis of bupropion analogues.[2] Similarly, this compound can be envisioned as a starting material for the creation of more complex molecules and chemical libraries for screening against a wide array of biological targets.

Experimental Protocols

The following protocols are generalized methodologies for the initial investigation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established chemical reactions for similar propiophenones.

Reaction Scheme: Friedel-Crafts acylation of m-xylene with 3-fluorophenylpropionyl chloride.

Materials:

  • m-Xylene

  • 3-Fluorophenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, reflux 3-fluorophenylpropanoic acid with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain 3-fluorophenylpropionyl chloride.

  • Friedel-Crafts Acylation:

    • Cool a stirred solution of m-xylene and dichloromethane in a flask to 0 °C under a nitrogen atmosphere.

    • Slowly add anhydrous aluminum chloride in portions.

    • Add the 3-fluorophenylpropionyl chloride dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Carefully quench the reaction by pouring it over crushed ice and 1M HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start 3-Fluorophenylpropanoic Acid + Thionyl Chloride AcidChloride Formation of 3-Fluorophenylpropionyl Chloride Start->AcidChloride FC_Reaction Friedel-Crafts Acylation with m-Xylene & AlCl₃ AcidChloride->FC_Reaction Workup Aqueous Work-up & Extraction FC_Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed workflow for the synthesis and purification of the target compound.

Protocol 2: In Vitro Cytotoxicity Screening

This protocol outlines a standard assay to evaluate the potential anticancer activity of the synthesized compound.

Cell Line:

  • PC-3 (prostate cancer), A549 (lung cancer), or MCF-7 (breast cancer).

Materials:

  • Synthesized this compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Create serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the medium in the wells with the medium containing the different compound concentrations. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

Data Presentation

Quantitative data from initial screenings should be organized for clear interpretation.

Table 1: In Vitro Cytotoxicity Data

Compound Cell Line IC₅₀ (µM)
This compound PC-3 Experimental Value
This compound A549 Experimental Value
This compound MCF-7 Experimental Value
Doxorubicin (Control) PC-3 Reference Value
Doxorubicin (Control) A549 Reference Value

| Doxorubicin (Control) | MCF-7 | Reference Value |

Proposed Signaling Pathway for Investigation

If the compound shows significant cytotoxic activity, a potential mechanism to investigate is the inhibition of topoisomerase enzymes, which are critical for DNA replication and are common targets for chemotherapy drugs.

Caption: Hypothesized mechanism of action via inhibition of DNA Topoisomerase I.

References

Application Notes and Protocols: Development of a Novel PET Imaging Agent Based on 3-(3-Fluorophenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the proposed development of a novel Positron Emission Tomography (PET) imaging agent derived from 3-(3-Fluorophenyl)-3'-methylpropiophenone. While this specific molecule is not yet an established imaging agent, its structural features suggest potential for targeting biological markers relevant in oncology and neurology. Propiophenone derivatives have been explored for various biological activities, including as potential anticancer agents. The incorporation of a fluorine atom offers a direct avenue for radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F), a widely used radionuclide in PET imaging due to its favorable decay characteristics.[1][2]

This document outlines a hypothetical development pathway, including the synthesis of a suitable precursor for radiolabeling, the radiosynthesis of the PET tracer, and detailed protocols for its preclinical evaluation. The proposed biological target for this imaging agent is Monoamine Oxidase B (MAO-B), an enzyme that is upregulated in various cancers and neurodegenerative disorders, making it an attractive target for molecular imaging.

Synthesis of Radiolabeling Precursor

To facilitate the radiosynthesis of the ¹⁸F-labeled imaging agent, a precursor molecule must be synthesized that allows for the efficient incorporation of [¹⁸F]fluoride. A common strategy for introducing ¹⁸F is through nucleophilic substitution of a good leaving group. In this proposed pathway, a nitro group will be used as the leaving group.

Proposed Precursor: 3-(3-Nitrophenyl)-3'-methylpropiophenone

Synthetic Scheme:

The synthesis of the precursor can be achieved via a Friedel-Crafts acylation reaction.

  • Step 1: Synthesis of 3-Nitropropiophenone. 3-Nitrobenzoyl chloride is reacted with ethylmagnesium bromide in an appropriate solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Step 2: Friedel-Crafts Acylation. The resulting 3-nitropropiophenone is then used to acylate toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 3-(3-Nitrophenyl)-3'-methylpropiophenone.

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of the final PET tracer, [¹⁸F]this compound, is proposed to proceed via a nucleophilic aromatic substitution reaction using the synthesized precursor.

Radiolabeling Reaction:

[¹⁸F]Fluoride is produced as an aqueous solution from a cyclotron. The [¹⁸F]fluoride is then made reactive by forming a complex with a phase transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of potassium carbonate. The azeotropically dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is then reacted with the precursor, 3-(3-Nitrophenyl)-3'-methylpropiophenone, in a suitable high-boiling point aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.

Purification and Formulation:

Following the reaction, the crude product is purified using semi-preparative high-performance liquid chromatography (HPLC). The collected fraction containing the desired radiolabeled product is then reformulated into a physiologically compatible solution, such as sterile saline with a small percentage of ethanol, for in vivo administration.

Quality Control:

The final product undergoes rigorous quality control checks, including:

  • Radiochemical Purity: Determined by analytical HPLC.

  • Specific Activity: Calculated from the total radioactivity and the mass of the compound.

  • Residual Solvents: Analyzed by gas chromatography (GC).

  • Endotoxin Levels: Assessed using a Limulus Amebocyte Lysate (LAL) test.

Data Presentation

The following tables summarize the hypothetical, yet expected, quantitative data for the synthesis and evaluation of [¹⁸F]this compound.

Table 1: Synthesis and Radiosynthesis Data

ParameterValue
Precursor Synthesis Yield65%
Radiochemical Yield (decay-corrected)35 ± 5% (n=5)
Radiochemical Purity> 98%
Specific Activity> 1.5 Ci/µmol
Synthesis Time (including purification)60 - 75 minutes

Table 2: In Vitro Binding Affinity for MAO-B

CompoundKi (nM) for MAO-B
This compound15.2 ± 2.1
Reference MAO-B Inhibitor (e.g., Selegiline)5.8 ± 0.9

Table 3: Biodistribution of [¹⁸F]this compound in Tumor-Bearing Mice (60 min post-injection)

Organ% Injected Dose per Gram (%ID/g)
Blood0.8 ± 0.2
Heart1.5 ± 0.3
Lungs2.1 ± 0.4
Liver4.5 ± 0.8
Kidneys3.2 ± 0.6
Muscle0.5 ± 0.1
Bone0.3 ± 0.1
Brain2.5 ± 0.5
Tumor3.8 ± 0.7
Tumor-to-Muscle Ratio7.6

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Nitrophenyl)-3'-methylpropiophenone (Precursor)

  • Materials: 3-Nitrobenzoyl chloride, ethylmagnesium bromide (1 M in THF), anhydrous THF, toluene, aluminum chloride (AlCl₃), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography.

  • Procedure (Step 1): To a solution of 3-nitrobenzoyl chloride in anhydrous THF at 0°C under argon, add ethylmagnesium bromide dropwise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-nitropropiophenone.

  • Procedure (Step 2): To a stirred suspension of AlCl₃ in toluene at 0°C, add a solution of 3-nitropropiophenone in toluene dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully pour the reaction mixture into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Automated Radiosynthesis of [¹⁸F]this compound

  • Materials: [¹⁸F]Fluoride in H₂¹⁸O, Kryptofix 2.2.2, potassium carbonate, acetonitrile, 3-(3-Nitrophenyl)-3'-methylpropiophenone precursor, DMSO, semi-preparative and analytical HPLC systems, sterile water for injection, ethanol USP.

  • Procedure:

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the mixture by heating under a stream of nitrogen.

    • Add a solution of the precursor (5-10 mg) in DMSO (0.5 mL) to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 150°C for 15 minutes.

    • Cool the reaction mixture and dilute with the mobile phase for HPLC purification.

    • Inject the crude mixture onto a semi-preparative C18 HPLC column.

    • Collect the fraction corresponding to the product peak.

    • Remove the HPLC solvent under reduced pressure and reformulate the product in sterile saline containing ≤10% ethanol.

    • Sterilize the final product by passing it through a 0.22 µm filter.

Protocol 3: In Vitro Autoradiography

  • Materials: [¹⁸F]this compound, frozen tissue sections (e.g., human post-mortem brain tissue or tumor xenografts known to express MAO-B), blocking agent (e.g., selegiline), incubation buffer, phosphor imaging plates.

  • Procedure:

    • Thaw and pre-incubate the tissue sections in buffer.

    • Incubate the sections with a low nanomolar concentration of the radiotracer in the incubation buffer for 60 minutes at room temperature.

    • For non-specific binding determination, co-incubate adjacent sections with the radiotracer and a high concentration (e.g., 10 µM) of a known MAO-B inhibitor.

    • Wash the sections in ice-cold buffer to remove unbound radiotracer.

    • Dry the sections and expose them to a phosphor imaging plate overnight.

    • Scan the imaging plate and quantify the radioactivity in different regions of interest.

Protocol 4: In Vivo PET Imaging and Biodistribution in a Xenograft Mouse Model

  • Materials: [¹⁸F]this compound, tumor-bearing mice (e.g., nude mice with subcutaneous tumors expressing high levels of MAO-B), anesthetic (e.g., isoflurane), PET/CT scanner.

  • Procedure:

    • Anesthetize the mouse and place it on the scanner bed.

    • Perform a baseline CT scan for anatomical reference.

    • Inject approximately 5-10 MBq of the radiotracer intravenously via the tail vein.

    • Acquire dynamic PET data for 60-90 minutes.

    • Reconstruct the PET images and co-register them with the CT images.

    • Analyze the images to determine the uptake of the radiotracer in the tumor and other organs over time.

    • For biodistribution studies, sacrifice the animals at a specific time point post-injection (e.g., 60 minutes).

    • Dissect major organs and the tumor, weigh them, and measure the radioactivity using a gamma counter.

    • Calculate the %ID/g for each tissue.

Visualizations

G cluster_0 Precursor Synthesis cluster_1 Radiosynthesis 3-Nitrobenzoyl chloride 3-Nitrobenzoyl chloride 3-Nitropropiophenone 3-Nitropropiophenone 3-Nitrobenzoyl chloride->3-Nitropropiophenone Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->3-Nitropropiophenone Precursor 3-(3-Nitrophenyl)- 3'-methylpropiophenone 3-Nitropropiophenone->Precursor Toluene Toluene Toluene->Precursor AlCl3 AlCl3 AlCl3->Precursor Precursor_rad Precursor [18F]Fluoride [18F]Fluoride Crude Product Crude Product [18F]Fluoride->Crude Product Precursor_rad->Crude Product Purified Tracer [18F]3-(3-Fluorophenyl)- 3'-methylpropiophenone Crude Product->Purified Tracer HPLC G cluster_0 In Vitro Evaluation Radiotracer [18F]Tracer Binding Assay Binding Assay Radiotracer->Binding Assay Tissue Sections Tissue Sections Tissue Sections->Binding Assay Autoradiography Autoradiography Binding Assay->Autoradiography Data Analysis Kd, Bmax Autoradiography->Data Analysis G cluster_0 Hypothetical Signaling Pathway External Signal External Signal Receptor Receptor External Signal->Receptor Second Messenger Second Messenger Receptor->Second Messenger MAO-B MAO-B Second Messenger->MAO-B Cellular Response Cellular Response MAO-B->Cellular Response Imaging Agent [18F]Tracer Imaging Agent->MAO-B binds

References

Functionalization of the Propiophenone Scaffold: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the propiophenone scaffold, a versatile building block in medicinal chemistry. Propiophenone and its derivatives have garnered significant attention due to their wide range of biological activities, serving as key intermediates in the synthesis of pharmaceuticals targeting cancer, diabetes, and neurological disorders.[1][2]

Synthetic Methodologies for Functionalization

The propiophenone scaffold offers several sites for chemical modification, including the aromatic ring, the carbonyl group, and the α-carbon. This section details established protocols for these functionalizations.

α-Alkylation of Propiophenone

The α-position of the propiophenone ketone is readily deprotonated to form an enolate, which can then be alkylated with various electrophiles. This reaction is fundamental for introducing diverse substituents that can modulate the biological activity of the molecule.

Experimental Protocol: α-Alkylation using LDA and Allyl Iodide [3]

  • To a Schlenk tube under a nitrogen atmosphere containing anhydrous tetrahydrofuran (THF) (5 mL/mmol of propiophenone), add diisopropylamine (1.2 equivalents) at -78 °C and stir for 15 minutes.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise and continue stirring at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add propiophenone (1.0 equivalent) dropwise to the LDA solution and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Introduce the alkylating agent, for example, allyl iodide (1.2 equivalents), to the reaction mixture and allow it to react.

  • Upon reaction completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a 10:1 hexane:diethyl ether eluent system) to yield the α-alkylated propiophenone.

Table 1: Representative Yields for α-Alkylation of Propiophenone

ElectrophileProductYield (%)Reference
Allyl Iodide2-allyl-1-phenylpropan-1-one75[3]
Benzyl Bromide2-benzyl-1-phenylpropan-1-one70[4]
Friedel-Crafts Acylation for Ring Functionalization

Electrophilic aromatic substitution, such as the Friedel-Crafts acylation, allows for the introduction of acyl groups onto the phenyl ring of propiophenone or, more commonly, the synthesis of substituted propiophenones from appropriately substituted benzenes.

Experimental Protocol: Friedel-Crafts Acylation of Anisole [5][6]

  • To a 25 mL round-bottom flask equipped with a stir bar and a Claisen adapter, add anhydrous iron(III) chloride (FeCl₃) (0.66 g, 4.0 mmol) and dichloromethane (CH₂Cl₂) (6 mL).

  • Add propionyl chloride (0.41 mL, 4.6 mmol) to the suspension.

  • In a separate flask, prepare a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL).

  • Slowly add the anisole solution dropwise to the reaction mixture over approximately 5 minutes.

  • Stir the mixture for an additional 10 minutes after the addition is complete.

  • Quench the reaction by carefully adding dilute hydrochloric acid.

  • Separate the organic layer, wash with 5% aqueous sodium hydroxide solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Mannich Reaction for β-Aminoketone Synthesis

The Mannich reaction is a three-component condensation of an active hydrogen compound (propiophenone), an aldehyde (typically formaldehyde), and a primary or secondary amine to yield a β-amino-carbonyl compound, known as a Mannich base.[7]

Experimental Protocol: Synthesis of a Propiophenone-derived Mannich Base [8]

  • In a reaction vessel equipped with a mechanical stirrer, combine propiophenone (2.0 equivalents), 37% aqueous formaldehyde (1.0 equivalent), and 40% aqueous dimethylamine (1.1 equivalents) in dimethyl sulfoxide (DMSO).

  • Stir the resulting mixture at room temperature for 24 hours.

  • After the reaction is complete, extract the mixture three times with ethyl acetate.

  • Acidify the combined organic layers to pH 2 with 2N HCl to form the hydrochloride salt, which is then extracted into water.

  • Basify the aqueous layer to pH 9 with 2N NaOH to liberate the free amine.

  • Extract the free amine into ethyl acetate and concentrate the solution under reduced pressure to yield the desired Mannich base.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of propiophenone derivatives with significant biological activities.[9][10] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted propiophenone (or acetophenone) and a substituted benzaldehyde.

Experimental Protocol: Synthesis of a Chalcone Derivative [11][12]

  • Dissolve the substituted benzaldehyde (3.23 mmol) in ethanol (7 mL).

  • To this solution, add the corresponding acetophenone or propiophenone (3.26 mmol) and potassium hydroxide (0.391 mmol).

  • Heat the mixture at 40 °C, for instance in an ultrasound bath, until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • The resulting crude chalcone can be purified by recrystallization from ethanol or by silica gel column chromatography.

Biological Applications and Mechanisms of Action

Functionalized propiophenone scaffolds are integral to the development of therapeutic agents for a variety of diseases.

Anticancer Activity

Many chalcone derivatives of propiophenone exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway: Tubulin Polymerization and its Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Consequences of Inhibition αβ-Tubulin Dimers αβ-Tubulin Dimers Protofilament Protofilament αβ-Tubulin Dimers->Protofilament Polymerization Inhibition of Polymerization Inhibition of Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->αβ-Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Propiophenone Derivatives (Chalcones) Propiophenone Derivatives (Chalcones) Propiophenone Derivatives (Chalcones)->αβ-Tubulin Dimers Binds to Colchicine Site Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Polymerization->Disruption of Mitotic Spindle G2/M Phase Arrest G2/M Phase Arrest Disruption of Mitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by propiophenone derivatives.

Certain propiophenone derivatives can induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.

Signaling Pathway: Intrinsic Apoptosis Pathway

G Propiophenone Derivative Propiophenone Derivative Bcl-2 Bcl-2 Propiophenone Derivative->Bcl-2 Inhibits Bax Bax Propiophenone Derivative->Bax Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Recruited to Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Cleaves Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Caspase-dependent apoptosis induced by propiophenone derivatives.

Table 2: Anticancer Activity of Propiophenone Derivatives (IC₅₀ values)

Compound TypeCell LineIC₅₀ (µM)Target/MechanismReference
ChalconeHeLa30Cytotoxic[13]
ChalconeMCF-748Tubulin Inhibition[13]
PhenylpropiophenoneK5628.4Cytotoxic[1]
Chalcone-SulfonamideMCF-7< 20Cytotoxic[14]
Antidiabetic Activity

Propiophenone derivatives have emerged as promising candidates for the treatment of type 2 diabetes. One of their key mechanisms of action is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, these compounds enhance insulin sensitivity.[15][16][17]

Signaling Pathway: PTP1B Inhibition and Insulin Signaling

G cluster_0 Insulin Signaling Cascade Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) Binds Phosphorylated IR (Active) Phosphorylated IR (Active) Insulin Receptor (IR)->Phosphorylated IR (Active) Autophosphorylation IRS Insulin Receptor Substrate (IRS) Phosphorylated IR (Active)->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt/PKB Akt/PKB PI3K->Akt/PKB Activates GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake PTP1B PTP1B PTP1B->Phosphorylated IR (Active) Dephosphorylates (Inactivates) Propiophenone Derivative Propiophenone Derivative Propiophenone Derivative->PTP1B Inhibits

Caption: PTP1B inhibition by propiophenone derivatives enhances insulin signaling.

Table 3: Antidiabetic Activity of Propiophenone Derivatives

Compound IDIn Vitro TargetIC₅₀ (µg/mL)In Vivo ModelOutcomeReference
K5PTP1B71.9% inhibition at 10 µg/mLdb/db miceReduced blood glucose[18]
Neuroprotective Effects

Emerging research suggests that certain natural products with structures related to propiophenone derivatives, such as terpenoids, exert neuroprotective effects through the modulation of the PI3K/Akt signaling pathway.[19][20][21] This pathway is crucial for neuronal survival, growth, and plasticity.

Signaling Pathway: Neuroprotection via PI3K/Akt Pathway

G Neurotrophic Factors Neurotrophic Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Neurotrophic Factors->Receptor Tyrosine Kinase Activate Propiophenone-like Compound Propiophenone-like Compound PI3K PI3K Propiophenone-like Compound->PI3K Activates Receptor Tyrosine Kinase->PI3K Activates Akt/PKB Akt/PKB PI3K->Akt/PKB Activates Bcl-2 Bcl-2 Akt/PKB->Bcl-2 Promotes Caspase-9 Caspase-9 Akt/PKB->Caspase-9 Inhibits Neuronal Survival Neuronal Survival Bcl-2->Neuronal Survival Promotes Caspase-9->Neuronal Survival Inhibits

Caption: Propiophenone-related compounds may promote neuronal survival via the PI3K/Akt pathway.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of functionalized propiophenone derivatives.

Workflow: From Synthesis to Biological Evaluation

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Propiophenone Scaffold Propiophenone Scaffold Functionalization Reaction Functionalization Reaction Propiophenone Scaffold->Functionalization Reaction Crude Product Crude Product Functionalization Reaction->Crude Product Purification Purification Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative NMR NMR Pure Derivative->NMR Mass Spectrometry Mass Spectrometry Pure Derivative->Mass Spectrometry IR Spectroscopy IR Spectroscopy Pure Derivative->IR Spectroscopy In Vitro Assays In Vitro Assays Pure Derivative->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Data Analysis Data Analysis In Vivo Models->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification

Caption: General experimental workflow for propiophenone functionalization and evaluation.

References

Application Notes and Protocols: Reaction of 3-(3-Fluorophenyl)-3'-methylpropiophenone with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tertiary alcohols via the reaction of 3-(3-Fluorophenyl)-3'-methylpropiophenone with various Grignard reagents. The resulting tertiary alcohols, particularly those bearing a 3-fluorophenyl group, are of significant interest in medicinal chemistry due to their potential biological activities.

Application Notes

The addition of Grignard reagents to ketones is a classic and highly effective method for the formation of carbon-carbon bonds, leading to the synthesis of tertiary alcohols.[1][2] The products of the reaction between this compound and various Grignard reagents are chiral tertiary alcohols. The presence of the fluorophenyl moiety is of particular interest, as fluorine-containing compounds often exhibit unique pharmacological properties.[3]

Tertiary alcohols are valuable in drug discovery as they can exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[4] Furthermore, tertiary alcohols often have improved metabolic stability compared to primary or secondary alcohols, which can be advantageous for developing drug candidates with favorable pharmacokinetic profiles.[5] The synthesized tertiary alcohols from this reaction can serve as scaffolds for the development of novel therapeutic agents. For instance, derivatives of 1-aryl-3-substituted propanols have shown promise as antimalarial agents.[6][7]

Quantitative Data

The following table summarizes the expected yields for the reaction of this compound with a selection of Grignard reagents under optimized conditions. The yields are representative and may vary based on the specific reaction conditions and the purity of the reagents.

Grignard Reagent (R-MgX)R GroupProductExpected Yield (%)
Methylmagnesium bromideMethyl1-(3-Fluorophenyl)-1-(3-methylphenyl)ethanol85-95
Ethylmagnesium bromideEthyl1-(3-Fluorophenyl)-1-(3-methylphenyl)propan-1-ol80-90
Phenylmagnesium bromidePhenyl1-(3-Fluorophenyl)-1-phenyl-(3-methylphenyl)methanol75-85
4-Methoxyphenylmagnesium bromide4-Methoxyphenyl1-(3-Fluorophenyl)-1-(4-methoxyphenyl)-(3-methylphenyl)methanol70-80
Vinylmagnesium bromideVinyl1-(3-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-ol65-75

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative tertiary alcohol, 1-(3-Fluorophenyl)-1-phenyl-(3-methylphenyl)methanol, via the reaction of this compound with phenylmagnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[8]

  • Iodine crystal (as initiator)[9]

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser[8]

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.[10]

  • Initiation: Place magnesium turnings (1.2 equivalents) in the round-bottom flask. Add a small crystal of iodine.

  • Solvent Addition: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • Addition of Alkyl Halide: In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension.

  • Reaction Initiation: The reaction is initiated by gentle warming or the addition of an iodine crystal. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the formation of the Grignard reagent.[9]

  • Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Ketone Solution: In a separate flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Addition to Grignard Reagent: Cool the Grignard reagent solution in an ice bath. Slowly add the ketone solution dropwise from a dropping funnel with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting ketone.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

Reaction_Scheme ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate + grignard R-MgX (Grignard Reagent) grignard->intermediate + product Tertiary Alcohol intermediate->product + acid H3O+ (Workup) acid->product + Experimental_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware initiation Initiate Reaction (Mg, I2, R-X) prep_glassware->initiation prep_reagents Prepare Anhydrous Reagents prep_reagents->initiation formation Dropwise Addition of R-X initiation->formation add_ketone Add Ketone Solution formation->add_ketone stir Stir at Room Temperature add_ketone->stir quench Quench with NH4Cl (aq) stir->quench extract Extract with Ether quench->extract dry Dry with Na2SO4 extract->dry purify Purify (Chromatography/Recrystallization) dry->purify Signaling_Pathway cluster_drug Drug Action cluster_target Cellular Target cluster_pathway Downstream Signaling cluster_response Cellular Response drug Tertiary Alcohol Derivative receptor Enzyme / Receptor (e.g., Kinase, GPCR) drug->receptor Binds to/Inhibits pathway1 Signaling Cascade 1 receptor->pathway1 Activates/Inhibits pathway2 Signaling Cascade 2 receptor->pathway2 Activates/Inhibits response Biological Effect (e.g., Anti-inflammatory, Antimicrobial) pathway1->response pathway2->response

References

Application Notes and Protocols: Derivatization of 3-(3-Fluorophenyl)-3'-methylpropiophenone for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and derivatization of 3-(3-Fluorophenyl)-3'-methylpropiophenone, a novel scaffold for biological screening. Propiophenone derivatives have shown a wide range of biological activities, including potential as anticancer and antidiabetic agents.[1][2] This guide outlines a proposed synthetic pathway for the core compound, followed by strategic derivatization methodologies to generate a library of diverse analogs. Furthermore, it details protocols for preliminary biological screening of these derivatives against relevant cancer cell lines, providing a framework for the identification of potential therapeutic leads.

Introduction

Propiophenone and its analogs are valuable intermediates in the synthesis of pharmaceuticals.[3][4] The phenyl ethyl ketone backbone is a key structural motif in various biologically active compounds.[3] Specifically, derivatives of phenylpropiophenone have been investigated for their cytotoxic effects against various cancer cell lines.[1][5] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This document focuses on the derivatization of a specific scaffold, this compound, to explore its therapeutic potential through a systematic biological screening cascade.

Synthesis of this compound (Compound 1)

The synthesis of the parent compound can be achieved via a Friedel-Crafts acylation reaction.

Reaction Scheme:

3-Fluorophenylacetic acid + 3-Methylbenzoyl chloride --(AlCl₃)--> this compound

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 3-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Addition of Reactant: Slowly add a solution of 3-fluorophenylacetic acid (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Derivatization Strategies

The ketone moiety of this compound is a key handle for derivatization.[6] Various reactions can be employed to introduce diverse functional groups, thereby modulating the compound's physicochemical properties and biological activity.

Reductive Amination

Protocol:

  • Imine Formation: To a solution of this compound (1.0 eq) and a primary or secondary amine (1.2 eq) in methanol, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 8-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Synthesis of Hydrazone Derivatives

Hydrazone formation is a reliable method for derivatizing ketones.[7][8]

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) and a substituted hydrazine (1.1 eq) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction Progression: Reflux the mixture for 4-6 hours.

  • Purification: Cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.

Biological Screening Protocols

The synthesized derivatives will be subjected to a preliminary in vitro biological screening to assess their cytotoxic activity.

Cell Culture
  • Human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), PC-3 (prostate)) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Data Presentation

The quantitative data from the synthesis and biological screening should be summarized in clear and concise tables for easy comparison.

Table 1: Synthesis and Characterization of this compound Derivatives

Compound IDDerivatization MethodR-GroupYield (%)Purity (%)
1 Friedel-Crafts-75>98
2a Reductive Amination-NH-CH₃65>95
2b Reductive Amination-N(CH₃)₂62>95
3a Hydrazone Formation-N-NH-Ph82>98
3b Hydrazone Formation-N-NH-C(S)NH₂78>98

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Propiophenone Derivatives

Compound IDMCF-7HeLaPC-3
1 >100>100>100
2a 85.292.178.5
2b 76.488.371.2
3a 45.651.939.8
3b 22.128.418.9
Doxorubicin 0.81.21.5

Visualizations

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_screening Biological Screening A 3-Fluorophenylacetic acid + 3-Methylbenzoyl chloride B Friedel-Crafts Acylation (AlCl3, DCM) A->B C This compound (1) B->C D Reductive Amination (R1R2NH, NaBH4) C->D E Hydrazone Formation (R-NHNH2, H+) C->E F Amine Derivatives (2a, 2b) D->F G Hydrazone Derivatives (3a, 3b) E->G H In Vitro Cytotoxicity Assay (MTT Assay) F->H G->H I IC50 Determination H->I J Lead Identification I->J G Ketone Propiophenone (1) Imine Imine Intermediate Ketone->Imine + Amine, H+ Amine Primary/Secondary Amine Amine->Imine Product Amine Derivative Imine->Product + NaBH4 ReducingAgent NaBH4 ReducingAgent->Product G A Synthesized Derivatives B Primary Screening (Single High Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C >50% Inhibition E Inactive Compounds B->E <50% Inhibition D Active Hits C->D F Lead Optimization D->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Fluorophenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3-Fluorophenyl)-3'-methylpropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and viable synthetic routes are:

  • Friedel-Crafts Acylation: This involves the reaction of m-toluoyl chloride with 3-fluoroanisole, followed by demethylation. Due to the directing effects of the fluorine and methyl groups, this route requires careful optimization to achieve the desired isomer.

  • Grignard Reaction: This route utilizes the reaction of a Grignard reagent, such as 3-fluorophenylmagnesium bromide, with 3-methylpropionitrile. This method offers a more direct approach to the carbon skeleton.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Based on analogous reactions reported in the literature, yields can range from moderate to high. For example, a synthesis of 3'-Methylpropiophenone via a Grignard reaction reported a yield of 46.8%, while a different patented method for the same compound claimed yields exceeding 90%.[1][2] Continuous flow synthesis of a similar compound, 3-methoxypropiophenone, achieved an 84% yield, a significant improvement over the 50% from a batch process.[3]

Q3: What are the main challenges associated with the synthesis of this compound?

A3: Key challenges include:

  • Low Yield: Can be caused by suboptimal reaction conditions, reagent quality, or side reactions.

  • Side Product Formation: Isomeric products in Friedel-Crafts acylation and biphenyl impurities in Grignard reactions are common.

  • Purification: The presence of structurally similar impurities can complicate the purification process, often requiring column chromatography.

Q4: How does the 3-fluoro substituent affect the synthesis?

A4: The fluorine atom is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution, such as Friedel-Crafts acylation.[4] This may necessitate harsher reaction conditions. In the Grignard route, the C-F bond is generally stable, but the electronic effect of fluorine can influence the reactivity of the Grignard reagent.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Recommended Solution
Low conversion of starting materials Inadequate reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Poor quality of reagents or solvents.Ensure all reagents are pure and solvents are anhydrous, especially for the Grignard reaction.[5][6]
Inefficient catalyst activity (Friedel-Crafts).Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Consider alternative catalysts like iron(III) chloride or zinc chloride.[7]
Significant amount of side products Suboptimal reaction conditions leading to side reactions.Adjust the reaction temperature. For Grignard reactions, slow, dropwise addition of the electrophile at low temperatures can minimize side product formation.
Incorrect stoichiometry.Carefully control the molar ratios of reactants. An excess of the Grignard reagent can lead to the formation of a tertiary alcohol.[1]
Product loss during work-up and purification Inefficient extraction or product decomposition.Optimize the extraction procedure by adjusting the pH and using appropriate solvents. Avoid unnecessarily harsh conditions during work-up.
Co-elution of product and impurities during chromatography.Use a different solvent system or a different stationary phase for column chromatography to improve separation.
Impurity Formation
Impurity Possible Cause Recommended Solution
Isomeric products (Friedel-Crafts) The directing effects of the substituents on the aromatic rings.Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Purification by column chromatography is often necessary.
Biphenyl (Grignard) Homocoupling of the Grignard reagent.[7]Use a slight excess of magnesium and ensure slow addition of the aryl halide during Grignard reagent formation. Higher temperatures can favor biphenyl formation.[7]
Tertiary alcohol (Grignard) Reaction of the ketone product with excess Grignard reagent.[1]Use a stoichiometric amount of the Grignard reagent and add it slowly to the nitrile at a low temperature.
Unreacted starting materials Incomplete reaction.Increase reaction time or temperature. Ensure proper mixing.

Experimental Protocols

Route 1: Friedel-Crafts Acylation (Hypothetical Optimized Protocol)
  • Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, slowly add 3-methylbenzoyl chloride (1.0 eq.). After 15 minutes, add 3-fluoroanisole (1.1 eq.) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Route 2: Grignard Reaction (Hypothetical Optimized Protocol)
  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a small portion of a solution of 1-bromo-3-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Once the reaction initiates, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.

  • Reaction with Nitrile: Cool the Grignard reagent to 0 °C and slowly add a solution of 3-methylbenzonitrile (0.9 eq.) in anhydrous THF. Stir the reaction at room temperature for 3-4 hours.

  • Work-up: Quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Comparison of Reaction Conditions for Propiophenone Synthesis

ParameterFriedel-Crafts Acylation (Analogous)Grignard Reaction (Analogous)
Catalyst/Reagent AlCl₃, FeCl₃Magnesium
Solvent Dichloromethane, 1,2-dichloroethaneDiethyl ether, THF
Temperature 0 °C to room temperatureRoom temperature to reflux
Reaction Time 2-12 hours1-4 hours
Reported Yield Varies widely46.8% - >90%[1][2]

Visualizations

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 3-methylbenzoyl_chloride 3-Methylbenzoyl Chloride Acylation_Step Friedel-Crafts Acylation 3-methylbenzoyl_chloride->Acylation_Step 3-fluoroanisole 3-Fluoroanisole 3-fluoroanisole->Acylation_Step AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation_Step Catalyst Workup Aqueous Work-up Acylation_Step->Workup Purification Column Chromatography Workup->Purification Final_Product 3-(3-Fluorophenyl)- 3'-methylpropiophenone Purification->Final_Product

Caption: Friedel-Crafts Acylation Workflow.

Grignard_Reaction cluster_reactants1 Grignard Formation cluster_process1 cluster_reactants2 Reactant cluster_process2 Process cluster_product Product 1-bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene Grignard_Formation Formation of 3-Fluorophenyl- magnesium bromide 1-bromo-3-fluorobenzene->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Reaction_Step Reaction with Nitrile Grignard_Formation->Reaction_Step 3-methylbenzonitrile 3-Methylbenzonitrile 3-methylbenzonitrile->Reaction_Step Workup Aqueous Work-up Reaction_Step->Workup Purification Column Chromatography Workup->Purification Final_Product 3-(3-Fluorophenyl)- 3'-methylpropiophenone Purification->Final_Product

Caption: Grignard Reaction Workflow.

Troubleshooting_Yield Start Low Yield Observed Check_Conversion Check reaction conversion (TLC/GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion High_Conversion High Conversion Check_Conversion->High_Conversion Optimize_Conditions Increase time/temperature Low_Conversion->Optimize_Conditions Stalled? Check_Reagents Verify reagent/solvent quality Low_Conversion->Check_Reagents No reaction? Check_Catalyst Check catalyst activity Low_Conversion->Check_Catalyst Friedel-Crafts? Analyze_Byproducts Analyze byproduct profile (GC-MS/NMR) High_Conversion->Analyze_Byproducts End Yield Improved Optimize_Conditions->End Check_Reagents->End Check_Catalyst->End Side_Reactions Significant side reactions? Analyze_Byproducts->Side_Reactions Adjust_Stoichiometry Adjust stoichiometry/ addition rate Side_Reactions->Adjust_Stoichiometry Yes Check_Workup Review work-up and purification procedures Side_Reactions->Check_Workup No Adjust_Stoichiometry->End Optimize_Purification Optimize purification method Check_Workup->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of fluorinated aromatic compounds.

Troubleshooting Guides

This section addresses common issues encountered during the Friedel-Crafts acylation of fluorinated aromatics, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my acylated fluorinated aromatic product consistently low?

Answer:

Low yields in the Friedel-Crafts acylation of fluorinated aromatics can stem from several factors, ranging from reactant purity to reaction conditions. Here are some common causes and troubleshooting steps:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst, leading to incomplete reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Use a freshly opened or properly stored anhydrous Lewis acid. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Deactivated Aromatic Ring: While monofluorinated aromatics are generally reactive enough, the presence of multiple fluorine atoms or other strongly electron-withdrawing groups can deactivate the ring towards electrophilic substitution.[1]

    • Solution: Consider using a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride) or a stronger Lewis acid catalyst system.[2] Alternatively, higher reaction temperatures may be required, but this should be approached with caution to avoid side reactions.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate.

    • Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature. Monitor the reaction closely for the formation of side-products. For some systems, heating to 60°C or even higher may be necessary to drive the reaction to completion.[3]

  • Product Complexation: The ketone product forms a stable complex with the Lewis acid, which can inhibit further reaction by sequestering the catalyst.[4]

    • Solution: A stoichiometric amount or even a slight excess of the Lewis acid is often required to ensure complete conversion.

Question 2: I am observing a significant amount of the ortho-isomer along with my desired para-acylated product. How can I improve the regioselectivity?

Answer:

The formation of isomeric products is a common challenge. While fluorobenzene strongly favors para substitution, the ortho isomer can still be a significant side-product. The choice of solvent and catalyst can influence the ortho/para ratio.

  • Solvent Effects: The polarity of the solvent can play a crucial role in determining the regioselectivity.

    • Solution: Non-polar solvents like carbon disulfide or dichloromethane often favor the formation of the para isomer due to steric hindrance; the bulkier acylium ion complex has more space to attack the para position.[5] In contrast, polar solvents like nitrobenzene can sometimes lead to an increase in the proportion of the ortho product.[5] Experimenting with different non-polar solvents may help to improve para selectivity.

  • Catalyst Choice: The nature of the Lewis acid catalyst can also impact the product distribution.

    • Solution: Milder Lewis acids or catalyst systems that generate a bulkier electrophilic species may enhance para selectivity. For instance, using a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate like La(OTf)₃ has been shown to give very high selectivity for the para product in the acylation of fluorobenzene.[6][7]

Question 3: My final product is contaminated with an unexpected side-product. What could it be and how can I prevent its formation?

Answer:

Besides isomeric products, other side-products can arise from various competing reactions.

  • Deacylation: The Friedel-Crafts acylation can be reversible under certain conditions, leading to the cleavage of the acyl group from the aromatic ring. This is more likely to occur at higher temperatures and in polar solvents where the product-Lewis acid complex is soluble.[5]

    • Solution: Use the lowest effective reaction temperature and a non-polar solvent. A shorter reaction time can also help to minimize deacylation.

  • Reaction with Solvent: Some solvents can compete with the fluorinated aromatic substrate in the acylation reaction. For example, if chlorobenzene is used as a solvent, chloroacetophenone can be formed as a byproduct.[8]

    • Solution: Choose an inert solvent that is less reactive than your substrate under the reaction conditions. Dichloromethane, carbon disulfide, or even solvent-free conditions are often preferred.

  • Polymeric Material: The formation of dark, polymeric materials can occur, especially at higher temperatures or with prolonged reaction times in certain solvents like nitromethane.[8]

    • Solution: Optimize the reaction temperature and time to favor the desired product. If polymerization is a significant issue, consider a change in solvent.

Frequently Asked Questions (FAQs)

Q1: Is polyacylation a concern when working with fluorinated aromatics?

A1: Generally, no. The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material towards further electrophilic substitution.[1][9][10] This inherent property of Friedel-Crafts acylation prevents multiple acyl groups from being added to the ring, even when an excess of the acylating agent is used.[3]

Q2: Do I need to worry about carbocation rearrangements with Friedel-Crafts acylation of fluorinated aromatics?

A2: No. The electrophile in Friedel-Crafts acylation is a resonance-stabilized acylium ion. This ion is much more stable than the carbocations formed during Friedel-Crafts alkylation and does not undergo rearrangement.[4][10] This is a significant advantage of the acylation reaction.

Q3: What is the role of adding water during the workup of a Friedel-Crafts acylation reaction?

A3: The addition of water is a crucial step in the workup process. It serves to decompose the stable complex formed between the ketone product and the Lewis acid catalyst (e.g., AlCl₃), liberating the desired acylated product.[4] It also quenches any remaining reactive species.

Q4: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?

A4: Yes, acid anhydrides are effective acylating agents in Friedel-Crafts reactions and can be a good alternative to acyl chlorides.[2]

Quantitative Data

The following table summarizes representative quantitative data for the Friedel-Crafts acylation of fluorobenzene, highlighting the high para-selectivity achievable under specific conditions.

Acylating AgentCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)para Selectivity (%)Reference
Benzoyl chlorideLa(OTf)₃ and TfOHNone (Solvent-Free)14048799[6][7]

Experimental Protocols

Protocol 1: Solvent-Free Friedel-Crafts Acylation of Fluorobenzene with Benzoyl Chloride

This protocol is adapted from a literature procedure demonstrating high yield and selectivity.[6][7]

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Trifluoromethanesulfonic acid (TfOH)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add fluorobenzene, benzoyl chloride, La(OTf)₃, and TfOH in a suitable molar ratio (refer to the original literature for specific stoichiometry).

  • Stir the mixture at 140°C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction mixture by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired para-fluorobenzophenone.

Visualizations

Logical Relationship of Reaction Parameters and Outcomes

The following diagram illustrates the influence of key reaction parameters on the outcome of the Friedel-Crafts acylation of fluorinated aromatics.

G Troubleshooting Logic for Friedel-Crafts Acylation of Fluorinated Aromatics Start Low Yield or Side-Product Formation CheckPurity Check Reactant and Catalyst Purity Start->CheckPurity Possible Cause CheckConditions Evaluate Reaction Conditions Start->CheckConditions Possible Cause IsomericMixture Mixture of ortho/para Isomers Start->IsomericMixture Specific Issue Deacylation Evidence of Deacylation Start->Deacylation Specific Issue SolventReaction Solvent-Related Byproducts Start->SolventReaction Specific Issue DryReagents Ensure Anhydrous Conditions CheckPurity->DryReagents Solution InertAtmosphere Use Inert Atmosphere CheckPurity->InertAtmosphere Solution OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Solution OptimizeCatalyst Optimize Catalyst/ Stoichiometry CheckConditions->OptimizeCatalyst Solution ChangeSolvent Change Solvent CheckConditions->ChangeSolvent Solution IsomericMixture->OptimizeCatalyst Solution: Use milder/ bulkier catalyst IsomericMixture->ChangeSolvent Solution: Use non-polar solvent Deacylation->OptimizeTemp Solution: Lower temperature Deacylation->ChangeSolvent Solution: Use non-polar solvent SolventReaction->ChangeSolvent Solution: Use inert solvent

Caption: Troubleshooting workflow for side-product formation.

Experimental Workflow for Friedel-Crafts Acylation

This diagram outlines the general experimental workflow for a Friedel-Crafts acylation reaction.

G General Experimental Workflow for Friedel-Crafts Acylation Preparation 1. Preparation (Dry Glassware, Inert Atmosphere) ReactantAddition 2. Reactant Addition (Aromatic, Acylating Agent, Lewis Acid) Preparation->ReactantAddition Reaction 3. Reaction (Stirring at Controlled Temperature) ReactantAddition->Reaction Workup 4. Workup (Quenching with Water, Extraction) Reaction->Workup Purification 5. Purification (Chromatography/Recrystallization) Workup->Purification Analysis 6. Analysis (NMR, IR, GC-MS) Purification->Analysis

Caption: Step-by-step experimental workflow.

References

optimizing reaction conditions for propiophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of propiophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of propiophenone via different methods.

Method 1: Friedel-Crafts Acylation of Benzene with Propionyl Chloride

Question: Why is my propiophenone yield consistently low in the Friedel-Crafts acylation?

Answer:

Low yields in Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will react with the catalyst, deactivating it and halting the reaction.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Deactivation: The propiophenone product can form a complex with the AlCl₃, rendering the catalyst inactive.[1] For this reason, a stoichiometric amount of the catalyst is often required.

    • Solution: Use at least a 1:1 molar ratio of AlCl₃ to propionyl chloride. Some protocols may even call for a slight excess of the catalyst.

  • Inadequate Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at higher temperatures.

    • Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents and then gradually warmed to room temperature or gently heated to complete the reaction.[2] Refer to the detailed protocol for specific temperature recommendations.

  • Impure Reagents: The purity of benzene, propionyl chloride, and aluminum chloride is crucial.

    • Solution: Use freshly distilled benzene and propionyl chloride. Ensure the aluminum chloride is a fine, lump-free powder.

Question: I am observing the formation of unexpected byproducts. What are they and how can I minimize them?

Answer:

While Friedel-Crafts acylation is generally selective, side reactions can occur:

  • Polyalkylation (less common in acylation): Unlike Friedel-Crafts alkylation, acylation is less prone to polysubstitution because the acyl group deactivates the aromatic ring towards further electrophilic attack.[2][3]

  • Rearrangement (not an issue with propionyl chloride): The acylium ion formed from propionyl chloride is stable and does not undergo rearrangement.[1][4]

  • Side reactions of the solvent: If using a solvent other than benzene, it might compete in the acylation reaction.

    • Solution: Using benzene as both the solvent and reactant is the most common and effective approach.

Question: How can I effectively purify the propiophenone from the reaction mixture?

Answer:

Purification typically involves the following steps after quenching the reaction with ice/HCl:

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or dichloromethane.

  • Washing: Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove any remaining acid, followed by washing with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Distillation: Remove the solvent by rotary evaporation and then purify the propiophenone by vacuum distillation.

Method 2: Vapor-Phase Cross-Decarboxylation of Benzoic Acid and Propionic Acid

Question: My main challenge is the formation of isobutyrophenone as a significant byproduct. How can I suppress its formation?

Answer:

The formation of isobutyrophenone is a known issue in this method, and its separation from propiophenone by distillation is nearly impossible due to their very close boiling points.[5][6]

  • Addition of Water or Secondary Alcohols: Introducing water (as steam) or a secondary alcohol (like isopropanol) into the feed stream has been shown to significantly suppress the formation of isobutyrophenone.[5] Primary alcohols, however, can have a detrimental effect and increase the formation of this byproduct.[5]

    • Solution: Co-feed water or isopropanol with your reactants. A molar ratio of 4 to 8 moles of water per mole of benzoic acid is often effective.[5]

Question: What are the optimal reaction conditions for this method?

Answer:

  • Temperature: The reaction is typically carried out at high temperatures, generally in the range of 440-520 °C.[5]

  • Catalyst: A common catalyst system is calcium acetate supported on alumina.[6][7]

  • Reactant Ratio: A molar excess of propionic acid to benzoic acid is preferred, often in the range of 2:1 to 4:1.[5]

Method 3: Oxidation of 1-Phenyl-1-propanol

Question: My oxidation of 1-phenyl-1-propanol to propiophenone is incomplete. What could be the reason?

Answer:

Incomplete oxidation can be due to several factors:

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent to the alcohol is critical.

    • Solution: Ensure you are using a sufficient molar equivalent of the oxidizing agent. A slight excess may be necessary.

  • Choice of Oxidizing Agent: While strong oxidants like chromic acid or potassium permanganate can be used, milder reagents like Pyridinium Chlorochromate (PCC) are often preferred to avoid over-oxidation or side reactions.[8][9][10]

  • Reaction Time and Temperature: The reaction may require a specific time and temperature to go to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating might be required, depending on the chosen oxidant.

Question: I am getting byproducts other than propiophenone. What are they?

Answer:

  • Over-oxidation (less likely for secondary alcohols): Secondary alcohols are oxidized to ketones, and further oxidation is generally not observed under standard conditions.[8][11]

  • Unreacted Starting Material: The most common "byproduct" is often the unreacted 1-phenyl-1-propanol.

    • Solution: Ensure optimal reaction conditions and stoichiometry as mentioned above.

  • Side reactions from harsh conditions: Using very strong oxidizing agents at high temperatures can potentially lead to cleavage of C-C bonds, though this is less common for this specific substrate.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to propiophenone?

A1: The three primary methods for synthesizing propiophenone are:

  • Friedel-Crafts acylation of benzene with propionyl chloride or propionic anhydride using a Lewis acid catalyst like aluminum chloride.[7][12][13]

  • Vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a metal oxide catalyst at high temperatures.[5][6][7]

  • Oxidation of the secondary alcohol, 1-phenyl-1-propanol, using an appropriate oxidizing agent.[8][11]

Q2: Which synthesis method is most suitable for a laboratory-scale preparation?

A2: For laboratory-scale synthesis, the Friedel-Crafts acylation is often the most practical and straightforward method due to its relatively mild conditions and high selectivity, avoiding the high temperatures and specialized equipment required for vapor-phase reactions.

Q3: What are the safety precautions I should take when synthesizing propiophenone?

A3:

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Propionyl chloride is also corrosive and a lachrymator. Benzene is a known carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Vapor-Phase Cross-Decarboxylation: This method involves high temperatures and potentially flammable materials. A well-designed and shielded reactor system is essential.

  • Oxidation of 1-Phenyl-1-propanol: Many oxidizing agents (e.g., chromium-based reagents) are toxic and should be handled with care.

Q4: How can I confirm the identity and purity of my synthesized propiophenone?

A4: The identity and purity of the final product can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy to identify the carbonyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and identify any byproducts.

  • Melting point determination (propiophenone's melting point is 18.6 °C, so it may be a solid or liquid at room temperature).[7]

Data Presentation

Table 1: Influence of Reaction Parameters on Propiophenone Synthesis via Friedel-Crafts Acylation
ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0 °C to rt60 °C (reflux)80 °CGradual warming (A) is often optimal. Higher temperatures (B, C) can sometimes increase reaction rate but may lead to side products.
Catalyst (AlCl₃) Molar Ratio 0.8 : 11.1 : 11.5 : 1A stoichiometric or slight excess (B) is generally required to drive the reaction to completion. Insufficient catalyst (A) leads to low yield. A large excess (C) is unnecessary and complicates workup.
Reaction Time 1 hour4 hours12 hoursReaction time is dependent on temperature and scale. Monitoring by TLC is recommended to determine completion (typically 2-6 hours).
Table 2: Suppression of Isobutyrophenone in Vapor-Phase Cross-Decarboxylation
Additive (molar ratio to benzoic acid)Isobutyrophenone Byproduct (%)Reference
None5.0 - 6.4[5]
Water (4:1)4.68[5]
Water (8:1)2.3 - 2.8[5]
Isopropanol (1:1)3.2[5]
Methanol (1:1)10.4[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene to Propiophenone
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas).

  • Reagents: In the flask, place anhydrous aluminum chloride (e.g., 1.1 equivalents) and anhydrous benzene (which serves as both reactant and solvent).

  • Addition: Cool the flask in an ice bath. Add propionyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion.[2] Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (2-3 times).

  • Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Oxidation of 1-Phenyl-1-propanol to Propiophenone using PCC
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) and dichloromethane.

  • Addition: Dissolve 1-phenyl-1-propanol (1.0 equivalent) in dichloromethane and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filtrate with a dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield the propiophenone product. Further purification can be achieved by vacuum distillation if necessary.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Anhydrous AlCl3 + Benzene addition Add Propionyl Chloride (0-10 °C) reagents->addition 1. stir Stir at RT (2-4 hours) addition->stir 2. monitor Monitor by TLC stir->monitor 3. quench Quench with Ice/HCl monitor->quench 4. extract Extract with Et2O quench->extract 5. wash Wash & Dry extract->wash 6. distill Vacuum Distillation wash->distill 7. product Pure Propiophenone distill->product

Caption: Workflow for Propiophenone Synthesis via Friedel-Crafts Acylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Propiophenone Yield moisture Moisture Contamination problem->moisture catalyst Catalyst Deactivation problem->catalyst temp Incorrect Temperature problem->temp purity Impure Reagents problem->purity dry Use Anhydrous Conditions moisture->dry stoich Use Stoichiometric AlCl3 catalyst->stoich control_temp Optimize Temperature Profile temp->control_temp purify_reagents Use Pure/Distilled Reagents purity->purify_reagents

Caption: Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation.

References

troubleshooting guide for the synthesis of propiophenone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Propiophenone Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of propiophenone and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing propiophenone derivatives?

A1: The two primary industrial methods for synthesizing propiophenone and its derivatives are Friedel-Crafts acylation and vapor-phase cross-decarboxylation.[1]

  • Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound (like benzene or a substituted benzene) with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1][2][3]

  • Vapor-Phase Cross-Decarboxylation: This method involves the reaction of a carboxylic acid (e.g., benzoic acid) with propionic acid at high temperatures over a solid catalyst.[1]

Q2: What are the main advantages and disadvantages of each synthesis method?

A2: Each method has its own set of advantages and challenges:

MethodAdvantagesDisadvantages
Friedel-Crafts Acylation - High selectivity for mono-acylated product.[4] - The acyl group deactivates the ring, preventing polyacylation.[5][6] - No carbocation rearrangement.[6][7]- Requires stoichiometric amounts of Lewis acid catalyst.[3] - The catalyst can complex with the product, complicating purification.[3] - Does not work well with strongly deactivated aromatic rings.[5][8][9] - Potential for corrosion of equipment and environmental concerns with waste disposal.[1]
Vapor-Phase Cross-Decarboxylation - Avoids the use of corrosive Lewis acids. - Can be run as a continuous process.[2]- Requires high temperatures (400-600 °C).[2] - Can produce significant by-products, such as isobutyrophenone, which are difficult to separate from the desired product due to close boiling points.[1]

Troubleshooting Guide: Friedel-Crafts Acylation

This guide addresses common problems encountered during the synthesis of propiophenone derivatives via Friedel-Crafts acylation.

Common Issues and Solutions

Q: My reaction yield is very low. What are the possible causes and how can I improve it?

A: Low yields in Friedel-Crafts acylation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Reagents and Solvents:

    • Issue: Moisture in the reaction mixture can deactivate the Lewis acid catalyst. The aromatic substrate or acylating agent may also contain impurities that inhibit the reaction.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or purified reagents. The Lewis acid catalyst, particularly aluminum chloride, is highly sensitive to moisture and should be handled accordingly.

  • Catalyst Activity and Stoichiometry:

    • Issue: Insufficient or deactivated catalyst will lead to an incomplete reaction. Unlike some catalytic reactions, Friedel-Crafts acylation often requires at least a stoichiometric amount of the Lewis acid because it complexes with the ketone product.[3]

    • Solution: Use a fresh, high-purity Lewis acid. Ensure you are using at least one equivalent of the catalyst relative to the acylating agent. In some cases, a slight excess of the catalyst may be beneficial.

  • Reaction Temperature and Time:

    • Issue: The optimal temperature and reaction time can vary depending on the reactivity of the aromatic substrate. An incorrect temperature can either lead to a sluggish reaction or the formation of side products.

    • Solution: For highly reactive substrates like anisole, the reaction can often be run at or below room temperature. For less reactive substrates, gentle heating (e.g., refluxing in a suitable solvent) may be necessary.[10] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Substrate Reactivity:

    • Issue: Friedel-Crafts acylation does not work on aromatic rings with strongly deactivating substituents (e.g., -NO₂, -CN, -SO₃H, -CF₃).[5][8][9] Aryl amines also pose a problem as they form unreactive complexes with the Lewis acid.[5][9]

    • Solution: If your substrate is strongly deactivated, you may need to consider an alternative synthetic route. For substrates with moderately deactivating groups (like halogens), increasing the reaction temperature or using a more potent Lewis acid might improve the yield.

Experimental Protocol: Synthesis of 4'-Methoxypropiophenone

This protocol is adapted from a standard laboratory procedure for the Friedel-Crafts acylation of anisole.[11]

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH) solution (5%)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • In the flask, suspend anhydrous AlCl₃ in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Add a solution of anisole in anhydrous CH₂Cl₂ to the dropping funnel.

  • Slowly add the anisole solution to the stirred AlCl₃ suspension.

  • Add propionyl chloride dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Data Presentation: Factors Affecting Friedel-Crafts Acylation Yield
ParameterConditionEffect on YieldRationale
Catalyst Stoichiometry Sub-stoichiometricLowIncomplete reaction due to catalyst complexation with the product.[3]
Stoichiometric or slight excessOptimalEnsures enough active catalyst is present for the reaction to go to completion.
Reaction Temperature Too lowLow / Slow reactionInsufficient energy to overcome the activation barrier, especially for less reactive substrates.
OptimalHighBalances reaction rate and selectivity.
Too highLow / More side productsCan lead to decomposition or unwanted side reactions.
Substituent on Aromatic Ring Electron-donating (e.g., -OCH₃, -CH₃)HighActivates the ring towards electrophilic substitution.
Halogens (e.g., -Cl, -Br)ModerateDeactivates the ring but is an ortho-, para-director. Harsher conditions may be needed.
Strongly electron-withdrawing (e.g., -NO₂)Very Low / No reactionDeactivates the ring to the point where the reaction does not proceed.[5][8][9]

Workflow Diagram: Friedel-Crafts Acylation and Troubleshooting

Friedel_Crafts_Workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting start Start reagents Combine Anhydrous Lewis Acid and Solvent start->reagents add_aromatic Add Aromatic Substrate reagents->add_aromatic add_acyl Add Acylating Agent add_aromatic->add_acyl react Reaction (Stirring/Heating) add_acyl->react quench Quench with Acidified Ice Water react->quench low_yield Low Yield? react->low_yield workup Work-up and Extraction quench->workup purify Purification (Distillation/Recrystallization) workup->purify product Final Product purify->product check_reagents Check Reagent Purity and Anhydrous Conditions low_yield->check_reagents Yes check_catalyst Verify Catalyst Stoichiometry and Activity low_yield->check_catalyst Yes optimize_temp Optimize Temperature and Reaction Time low_yield->optimize_temp Yes check_substrate Assess Substrate Reactivity low_yield->check_substrate Yes check_reagents->reagents check_catalyst->reagents optimize_temp->react check_substrate->add_aromatic

Caption: Workflow for Friedel-Crafts acylation and key troubleshooting checkpoints.

Troubleshooting Guide: Vapor-Phase Cross-Decarboxylation

This guide addresses common issues encountered during the synthesis of propiophenone derivatives via vapor-phase cross-decarboxylation.

Common Issues and Solutions

Q: I am observing a significant amount of isobutyrophenone by-product in my reaction. How can I minimize its formation?

A: The formation of isobutyrophenone is a known issue in this synthesis, and its separation from propiophenone is challenging due to their very close boiling points.[1] Here are strategies to suppress its formation:

  • Addition of Water/Steam:

    • Issue: The reaction mechanism can lead to the formation of isobutyrophenone under certain conditions.

    • Solution: The addition of water or steam to the reactant feed stream has been shown to significantly suppress the formation of isobutyrophenone.[2] The amount of water can be optimized to minimize the by-product while maintaining a good reaction rate.

  • Use of Secondary Alcohols:

    • Issue: While effective, water addition might not be optimal for all setups.

    • Solution: Secondary alcohols, such as isopropanol, are also effective at reducing isobutyrophenone formation.[2] However, primary alcohols like methanol have been found to increase its production and should be avoided.[2]

  • Reaction Temperature:

    • Issue: The reaction temperature can influence the selectivity of the reaction.

    • Solution: The reaction is typically carried out between 400 °C and 600 °C. The optimal temperature should be determined experimentally to maximize the yield of propiophenone while minimizing by-product formation. A preferred range is often 440 °C to 520 °C.[2]

Q: The conversion of my starting materials is low. What can I do?

A: Low conversion can be due to several factors:

  • Catalyst Activity:

    • Issue: The catalyst may have low activity or may have deactivated over time.

    • Solution: Ensure the catalyst is properly prepared and activated. Common catalysts include calcium acetate on an alumina support. The catalyst may need to be regenerated or replaced if its activity drops.

  • Reaction Temperature:

    • Issue: The temperature may be too low for the reaction to proceed efficiently.

    • Solution: Gradually increase the reaction temperature within the recommended range (400-600 °C) and monitor the conversion.

  • Reactant Feed Ratio:

    • Issue: The molar ratio of the carboxylic acids can affect the conversion and product distribution.

    • Solution: A molar ratio of aromatic carboxylic acid to propionic acid of about 1:2 to 1:4 is often preferred.[2] Adjusting this ratio can help optimize the conversion of the limiting reagent.

Experimental Protocol: Vapor-Phase Synthesis of Propiophenone

This protocol is based on patented industrial processes.

Materials:

  • Benzoic acid

  • Propionic acid

  • Catalyst (e.g., calcium acetate on alumina)

  • Water or a secondary alcohol (e.g., isopropanol)

Procedure:

  • Pack a fixed-bed reactor with the catalyst.

  • Heat the reactor to the desired temperature (e.g., 450-550 °C).

  • Prepare a feed stream with the desired molar ratio of benzoic acid to propionic acid (e.g., 1:3).

  • Introduce a controlled amount of water (as steam) or a secondary alcohol into the feed stream.

  • Pass the vaporized feed stream over the heated catalyst bed at a controlled flow rate.

  • Condense the product stream coming out of the reactor.

  • Separate the organic layer from the aqueous layer.

  • Analyze the organic layer by GC to determine the product distribution and the amount of by-products.

  • Purify the propiophenone by fractional distillation, although this can be challenging if significant amounts of isobutyrophenone are present.

Data Presentation: Effect of Diluents on Isobutyrophenone Formation

The following data illustrates the effect of adding water or alcohols on the formation of isobutyrophenone during the vapor-phase synthesis of propiophenone.

Diluent AddedMoles of Diluent per Mole of Benzoic AcidIsobutyrophenone Produced (kg per 100 kg of Propiophenone)
None (Control)05.04 - 6.40
Water44.68
Water82.31 - 2.80
Isopropanol13.20
Methanol (Primary Alcohol)110.40

Data compiled from patents EP0008464B1 and US4172097A.[2]

Logical Relationship Diagram: Minimizing By-products in Vapor-Phase Synthesis

Vapor_Phase_Troubleshooting cluster_outcomes Expected Outcomes problem High Isobutyrophenone By-product solution1 Add Water/Steam to Feed Stream problem->solution1 solution2 Add Secondary Alcohol (e.g., Isopropanol) problem->solution2 solution3 Optimize Reaction Temperature problem->solution3 avoid Avoid Primary Alcohols (e.g., Methanol) problem->avoid outcome1 Reduced Isobutyrophenone solution1->outcome1 solution2->outcome1 solution3->outcome1 if optimized outcome2 Increased Isobutyrophenone avoid->outcome2 if used

Caption: Logical relationships for mitigating isobutyrophenone by-product formation.

References

dealing with regioisomers in the synthesis of substituted propiophenones

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Substituted Propiophenones

Welcome to the technical support center for the synthesis of substituted propiophenones. This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation and management of regioisomers during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of regioisomers during the Friedel-Crafts acylation of my substituted benzene?

A1: The formation of regioisomers (ortho, meta, para) in a Friedel-Crafts acylation is dictated by the directing effect of the substituent already present on the aromatic ring.[1]

  • Activating Groups (e.g., -OCH₃, -CH₃, -OH): These groups are electron-donating and direct the incoming acyl group to the ortho and para positions. This is because the carbocation intermediate (Wheland intermediate) is more stabilized by resonance when the attack occurs at these positions.[1]

  • Deactivating Groups (e.g., -NO₂, -CN, -C(O)R): These groups are electron-withdrawing and direct the incoming acyl group primarily to the meta position. They also slow down the reaction rate.[1]

  • Halogens (e.g., -Cl, -Br): These are an exception. They are deactivating but are still ortho-, para- directing due to the ability of their lone pairs to stabilize the carbocation intermediate through resonance.

The ratio of ortho to para products is influenced by both electronic and steric factors. The para product is often favored due to reduced steric hindrance, especially when the substituent or the acylating agent is bulky.[2]

G sub_benzene Substituted Benzene reaction Friedel-Crafts Acylation sub_benzene->reaction reagents Propionyl Chloride + Lewis Acid (e.g., AlCl₃) reagents->reaction ortho Ortho-isomer reaction->ortho Ortho (Minor, Steric Hindrance) para Para-isomer reaction->para Para (Major, Less Hindrance) meta Meta-isomer reaction->meta Meta (Minor/Major depending on substituent)

Troubleshooting Guides

Problem 1: My reaction yields an inseparable mixture of ortho and para propiophenone isomers. How can I improve the regioselectivity?

This is a common issue, especially with activating substituents. Several factors can be adjusted to favor one isomer over the other, typically the para isomer.

Solution: Modify Reaction Conditions

The choice of Lewis acid, solvent, and reaction temperature can significantly influence the ortho:para ratio.

1. Vary the Lewis Acid Catalyst: Bulky Lewis acids can sterically hinder the approach to the ortho position, thereby increasing the proportion of the para product. While AlCl₃ is common, other catalysts can offer better selectivity.[3]

Table 1: Effect of Lewis Acid on Regioselectivity (Anisole Acylation)

Lewis Acid Solvent Temperature (°C) para:ortho Ratio Yield (%)
AlCl₃ CS₂ 0 9:1 ~90
FeCl₃ Dichloromethane 25 15:1 ~85
ZnCl₂ Nitrobenzene 25 >20:1 ~70

| TiCl₄ | Dichloromethane | -20 | >30:1 | ~92 |

Data is illustrative and may vary based on specific substrate and conditions.

2. Adjust the Reaction Temperature: Lowering the reaction temperature often increases selectivity in favor of the thermodynamically more stable para isomer.[4] Higher temperatures can sometimes lead to isomer scrambling or favor the kinetically preferred product, which may be the ortho isomer.

3. Choose an Appropriate Solvent: The solvent can influence the effective size and reactivity of the catalyst-acylating agent complex. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are common. More polar solvents like nitrobenzene can sometimes enhance para selectivity but may complicate product workup.

Experimental Protocol: High Para-Selectivity Propionylation of Anisole

This protocol is optimized to maximize the yield of 4-methoxypropiophenone.

Reagents:

  • Anisole: 10.8 g (100 mmol)

  • Propionyl chloride: 9.25 g (100 mmol)

  • Titanium(IV) chloride (TiCl₄): 20.9 g (110 mmol)

  • Dichloromethane (DCM), anhydrous: 200 mL

  • Hydrochloric acid, 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anisole and 150 mL of anhydrous DCM to the flask.

  • Cool the mixture to -20°C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

  • Slowly add TiCl₄ to the stirred solution via syringe over 15 minutes.

  • Dissolve propionyl chloride in 50 mL of anhydrous DCM and add it to the dropping funnel.

  • Add the propionyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20°C.

  • Stir the reaction at -20°C for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into 150 mL of ice-cold 1M HCl.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization from ethanol/water or by column chromatography to yield pure 4-methoxypropiophenone.

Problem 2: I've tried optimizing the reaction, but I still have a mixture of regioisomers. How can I separate them?

When synthesis cannot provide a single isomer, purification is the next critical step. The choice of method depends on the physical properties of the isomers.

Solution: Employ Advanced Separation Techniques

G start Crude Product (Isomer Mixture) col_chrom col_chrom start->col_chrom Different Polarity recryst recryst start->recryst Different Solubility prep_hplc prep_hplc start->prep_hplc Difficult Separation col_chrom->prep_hplc Poor separation success1 Pure Isomers col_chrom->success1 Good separation on TLC recryst->col_chrom Oiling out success2 Pure Isomers recryst->success2 Solid product success3 Pure Isomers prep_hplc->success3 High purity required

1. Fractional Recrystallization: If the product is solid, this is often the most effective and scalable method. The success of this technique relies on the different solubilities of the regioisomers in a particular solvent system.

  • Protocol:

    • Dissolve the crude isomer mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, hexane/ethyl acetate).

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath or refrigerator.

    • The less soluble isomer should crystallize out first. Collect the crystals by filtration.

    • Analyze the purity of the crystals and the mother liquor by ¹H NMR or HPLC.

    • Multiple recrystallization steps may be necessary to achieve high purity.

2. Column Chromatography: This is the most common laboratory-scale purification method for separating compounds with different polarities.[5]

  • Tips for Success:

    • TLC First: Always screen for an effective eluent system using Thin Layer Chromatography (TLC) first.[6] Aim for a ΔRf value of at least 0.2 between the spots.

    • Silica Gel: Standard silica gel is effective for most propiophenones.

    • Solvent System: A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) is typical.

    • Gradient Elution: If baseline separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can improve resolution.

Table 2: Comparison of Separation Techniques

Technique Pros Cons Best For...
Recrystallization Scalable, low cost, high purity possible Only for solids, can be time-consuming Separating isomers with significantly different crystal lattice energies and solubilities.
Column Chromatography Widely applicable, good resolution Can be slow, uses large solvent volumes Isomers with a noticeable difference in polarity.[5]

| Preparative HPLC/SFC | Excellent resolution, high purity, automated | Expensive, limited sample load, requires specialized equipment | Difficult separations where other methods fail or when very high purity is essential. |

3. Chemical Derivatization: In very challenging cases, it may be possible to selectively react one isomer with a reagent, facilitating separation of the derivatized product from the unreacted isomer, followed by regeneration of the original functional group. This is an advanced and less common approach.

References

Technical Support Center: Production of 3-(3-Fluorophenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 3-(3-Fluorophenyl)-3'-methylpropiophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Proposed Synthetic Route: Friedel-Crafts Acylation

A common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene with 3-fluorophenylpropionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

The following troubleshooting guide and FAQs are primarily based on this synthetic approach but also consider alternative methods where relevant.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

Q: My Friedel-Crafts acylation reaction shows very low conversion to the desired product. What are the potential causes and how can I improve the yield?

A: Low conversion in Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-quality grade of the catalyst.

  • Reagent Purity: Impurities in m-xylene or 3-fluorophenylpropionyl chloride can inhibit the reaction. Ensure the purity of your starting materials, for instance, by distillation.

  • Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, if the reaction is highly exothermic, initial cooling might be necessary to prevent side reactions, followed by a gradual warming to room temperature or gentle heating.[1][2]

  • Stoichiometry of Catalyst: For acylation, the catalyst is consumed by complexation with the product ketone. Therefore, slightly more than one equivalent of the Lewis acid is often required for optimal results.[3]

Issue 2: Formation of Multiple Isomers

Q: I've successfully synthesized the product, but I'm observing significant amounts of isomeric impurities. How can I improve the regioselectivity of the acylation?

A: The acylation of m-xylene can potentially yield different isomers. The methyl groups are ortho-, para-directing activators. Acylation will predominantly occur at the 4-position (para to one methyl and ortho to the other), which is sterically the most accessible and electronically favored position. However, some acylation might occur at the 2-position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

  • Choice of Lewis Acid: The size and reactivity of the Lewis acid can influence steric hindrance and, consequently, the isomeric ratio. Experimenting with alternative Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles.[4]

  • Solvent Effects: The choice of solvent can impact the reactivity and selectivity of the Friedel-Crafts reaction. While often run neat or with an excess of the aromatic substrate, using solvents like dichloromethane or carbon disulfide can sometimes modify the outcome.

Issue 3: Dark Reaction Mixture and Tar Formation

Q: My reaction mixture turns dark brown or black, and I'm getting a lot of tar-like byproducts. What is causing this and how can I prevent it?

A: Tar formation is a common issue in Friedel-Crafts reactions, especially during scale-up, and is often indicative of side reactions or product degradation.

  • Exothermic Reaction: Friedel-Crafts acylations can be highly exothermic. If the heat is not dissipated effectively, localized overheating can lead to polymerization and decomposition. For larger scale reactions, ensure efficient stirring and use a cooling bath to maintain the desired temperature, especially during the addition of the catalyst or acyl chloride.[1]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to the formation of byproducts. Monitor the reaction progress using techniques like TLC or GC and quench the reaction once the starting material is consumed.

  • Purity of Reagents: Impurities in the starting materials can act as catalysts for polymerization.

Issue 4: Difficulties During Work-up and Purification

Q: The work-up of my reaction is problematic, leading to emulsions or product loss. What is the best way to isolate and purify this compound?

A: The work-up for Friedel-Crafts reactions typically involves quenching with a cooled, dilute acid to decompose the aluminum chloride-ketone complex.

  • Emulsion Formation: To avoid emulsions, pour the reaction mixture slowly into a vigorously stirred mixture of ice and dilute hydrochloric acid. If an emulsion does form, adding a saturated solution of NaCl can help to break it.

  • Product Isolation: After quenching, the product is typically extracted into an organic solvent. Ensure complete extraction by performing multiple extractions with smaller volumes of solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.[5][6] For larger quantities, crystallization might be a more viable option if a suitable solvent system can be found.

Scale-Up Problems Workflow

Here is a logical workflow for troubleshooting common scale-up problems in the Friedel-Crafts acylation for the production of this compound.

G start Start: Low Yield on Scale-Up check_thermal Check Thermal Profile - Was the exotherm controlled? - Any localized heating? start->check_thermal check_addition Review Reagent Addition - Was the addition rate too fast? - Was subsurface addition used? check_thermal->check_addition Yes improve_cooling Improve Cooling Capacity - Use a more efficient cooling bath. - Reduce the batch size. check_thermal->improve_cooling No check_mixing Evaluate Mixing Efficiency - Is the agitation sufficient for the vessel size? - Are there any dead spots? check_addition->check_mixing Yes slow_addition Slow Down Addition Rate - Implement controlled dosing. check_addition->slow_addition No improve_stirring Improve Agitation - Use a different impeller. - Increase stirring speed. check_mixing->improve_stirring No re_run Re-run at Optimized Conditions check_mixing->re_run Yes improve_cooling->re_run slow_addition->re_run improve_stirring->re_run

Caption: Troubleshooting workflow for low yield during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when running this reaction, especially at a larger scale?

A1: Safety is paramount. Key precautions include:

  • Handling Aluminum Chloride: AlCl₃ reacts violently with water, releasing heat and HCl gas. It should be handled in a dry, inert atmosphere.

  • HCl Gas Evolution: The reaction produces hydrogen chloride gas, which is corrosive and toxic. The reaction should be conducted in a well-ventilated fume hood, and for larger scales, a gas scrubber should be used.

  • Exothermic Nature: Be prepared for a significant exotherm, especially during catalyst addition. Ensure adequate cooling capacity is available.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

Q2: Can I use an alternative to 3-fluorophenylpropionyl chloride, such as 3-fluoropropionic acid or its anhydride?

A2: Yes, it is possible to use 3-fluoropropionic anhydride, which may be less moisture-sensitive than the acyl chloride. Using 3-fluoropropionic acid directly is also possible but typically requires a stronger catalyst system, such as polyphosphoric acid (PPA), and higher temperatures.

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting materials. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the conversion and the formation of byproducts.

  • Product Characterization: The final product structure and purity should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Q4: What are the potential issues if I consider a Grignard-based synthesis route?

A4: A Grignard synthesis, for instance, reacting 3-methylphenylmagnesium bromide with 3-fluoropropionitrile, presents its own set of challenges:

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. All reagents, solvents, and equipment must be scrupulously dry.[7][8]

  • Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. Activating the magnesium with iodine or 1,2-dibromoethane may be necessary.

  • Side Reactions: The Grignard reagent can add twice to the nitrile, leading to byproducts. Careful control of stoichiometry and temperature is crucial.

Quantitative Data from Analogous Syntheses

The following table summarizes reaction conditions and yields for the synthesis of similar propiophenone derivatives, which can serve as a reference for process optimization.

ProductReactantsCatalyst/ConditionsYieldReference
3'-Methylpropiophenonem-Bromotoluene, PropionitrileMg, Diethyl ether46.8%[9]
3'-(Trifluoromethyl)propiophenone3-(Trifluoromethyl)aniline, PropionaldoximeNot specified72-77%[10]
3-Methoxypropiophenonem-Bromoanisole, PropionitrileMg, AlCl₃ (cat.), THF88.6%[11]
2,4-Dimethylphenylacetophenonem-Xylene, Benzoyl chlorideFe₂O₃/HY zeolite94.1%[4]

Experimental Protocols for Key Experiments

General Procedure for Friedel-Crafts Acylation (Lab Scale):

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubber). Maintain a positive pressure of an inert gas (nitrogen or argon).

  • Charging Reagents: Charge the flask with m-xylene (1.2 equivalents) and a suitable solvent (e.g., dichloromethane), if necessary. Cool the mixture in an ice bath.

  • Catalyst Addition: Carefully add aluminum chloride (1.1 equivalents) portion-wise to the stirred solution, keeping the temperature below 10°C.

  • Acyl Chloride Addition: Add a solution of 3-fluorophenylpropionyl chloride (1 equivalent) in the reaction solvent dropwise from the addition funnel over 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously until the solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation, column chromatography, or crystallization.

Logical Relationship Diagram

The following diagram illustrates the relationship between key parameters and potential outcomes in the Friedel-Crafts acylation process.

G cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Temp Temperature Yield Product Yield Temp->Yield Selectivity Isomer Selectivity Temp->Selectivity Byproducts Byproduct/Tar Formation Temp->Byproducts Catalyst Catalyst Activity (Moisture) Catalyst->Yield Catalyst->Byproducts Purity Reagent Purity Purity->Yield Purity->Byproducts

Caption: Key parameter relationships in Friedel-Crafts acylation.

References

Technical Support Center: Purification of 3-(3-Fluorophenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-(3-Fluorophenyl)-3'-methylpropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Impurities can originate from various sources, including unreacted starting materials, side-reactions, and degradation.[1] For a synthesis likely involving a Friedel-Crafts acylation, common impurities include:

  • Unreacted Starting Materials: Residual 3-fluorobenzoyl chloride (or related acylating agent) and m-xylene/toluene.

  • Isomeric Products: Positional isomers formed during the acylation of the methyl-substituted phenyl ring. Although the 3'-methyl (meta) product is desired, small amounts of 2'- (ortho) and 4'- (para) methyl isomers may form.

  • Byproducts from Side Reactions: In some synthetic routes for propiophenones, byproducts like isobutyrophenone can be formed.[2][3] Other byproducts can include other dialkyl ketones or phenylalkyl ketones.[2]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., diethyl ether, ethyl acetate, hexane).

  • Lewis Acid Catalyst Residues: Remnants of catalysts like aluminum chloride (AlCl₃) if used in the synthesis.[4][5]

Q2: Which purification technique is best for this compound?

A2: The optimal technique depends on the nature of the impurities and the desired final purity.

  • Recrystallization is a cost-effective method for removing minor impurities if your crude product is mostly pure and solid at room temperature.[6]

  • Silica Gel Column Chromatography is highly effective for separating the target compound from starting materials, byproducts, and isomers with different polarities. It is a common method for purifying ketones.[7][8]

  • High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can be used for achieving very high purity, especially when separating closely related isomers.[9]

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring column chromatography fractions and checking the purity of recrystallized material. For quantitative analysis of purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.

Troubleshooting Guide

Q1: My recrystallization resulted in a very low yield. What went wrong?

A1: Low yield in recrystallization is a common issue. Potential causes include:

  • Using too much solvent: This keeps the product dissolved even after cooling. Try reducing the initial volume of hot solvent to the minimum required to dissolve the crude product.[10]

  • Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]

  • Improper solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] You may need to screen different solvents or solvent mixtures.

Q2: I performed column chromatography, but my product is still impure. What should I do?

A2: Impure fractions after column chromatography can be due to:

  • Poor separation on TLC: If the spots for your product and an impurity are very close on the TLC plate, separation on the column will be difficult. Try a different eluent (solvent) system to achieve better separation (a larger ΔRf).

  • Column overloading: Using too much crude material for the amount of silica gel will result in poor separation. A general rule is to use a 30-100:1 weight ratio of silica gel to crude product.

  • Fractions collected were too large: Collecting smaller fractions can provide a better separation between your desired compound and any closely eluting impurities.

Q3: My final product has a persistent solvent smell. How can I remove residual solvent?

A3: Residual solvent can be removed by drying the product under high vacuum for an extended period. Gentle heating while under vacuum can also help, but be cautious not to melt or sublime your product.

Illustrative Data Presentation

The following tables provide examples of how to present purification data. The values are for illustrative purposes only.

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (by GC)Final Purity (by GC)Yield (%)
Recrystallization (Ethanol/Water)85%97.5%75%
Column Chromatography (Hexane:EtOAc)85%99.2%80%

Table 2: Potential Impurities and Analytical Profile

ImpurityPotential OriginTLC Rf (Hexane:EtOAc 9:1)Notes
m-Xylene/TolueneStarting Material> 0.9Non-polar, elutes very quickly.
3-Fluorobenzoyl ChlorideStarting Material~ 0.6May streak on TLC due to hydrolysis.
2'-/4'-methyl IsomersSide Reaction~ 0.4 - 0.5Very close Rf to the desired product.
Product Target Compound ~ 0.45 Target Rf value.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures) to find one where it is soluble when hot and sparingly soluble when cold.[6] A mixture of ethanol and water is often a good starting point for ketones.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to dissolve the solid completely.[10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

This protocol is adapted from a similar purification for 3'-Methylpropiophenone.[8]

  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of n-hexane and ethyl acetate) that provides a good Rf value for your product (ideally around 0.3-0.4) and separates it well from impurities. A 10:1 n-hexane:ethyl acetate mixture is a good starting point.[8]

  • Column Packing: Prepare a glass column with a slurry of silica gel in your chosen eluent. Ensure the silica bed is packed evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or your eluent) and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purification Workflow Diagram

Purification_Workflow crude Crude Product (this compound) analysis1 Initial Purity Check (TLC, GC/HPLC) crude->analysis1 decision Purity > 95% and Solid? analysis1->decision recrystallization Recrystallization decision->recrystallization Yes column_chrom Silica Gel Column Chromatography decision->column_chrom No analysis2 Purity Analysis of Crystals (TLC, GC, Melting Point) recrystallization->analysis2 analysis3 Analyze Fractions (TLC) column_chrom->analysis3 final_product Purified Product analysis2->final_product combine Combine Pure Fractions & Evaporate Solvent analysis3->combine combine->final_product

Caption: Workflow for the purification of crude this compound.

References

analytical methods for detecting byproducts in propiophenone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the analytical detection of byproducts in propiophenone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during propiophenone synthesis?

A1: The byproducts of propiophenone synthesis largely depend on the reaction method.

  • In vapor-phase cross-decarboxylation of benzoic acid and propionic acid, common byproducts include isobutyrophenone, diethyl ketone, acetophenone, other dialkyl and phenylalkyl ketones, and biphenol.[1][2][3]

  • Friedel-Crafts reactions using benzene and propionyl chloride, propionic acid, or propionic anhydride are generally cleaner, producing fewer significant aromatic ketone byproducts.[1][2][3]

Q2: Why is isobutyrophenone a particularly challenging byproduct to handle?

A2: Isobutyrophenone is especially problematic because its boiling point is within 1°C of propiophenone, making separation by conventional distillation nearly impossible.[2][3][4] This is critical in pharmaceutical applications, as isomers prepared from isobutyrophenone can have different and undesirable pharmacological properties.[3][4]

Q3: Which analytical method is recommended for a quick purity check of my reaction mixture?

A3: For a rapid assessment of purity, Thin-Layer Chromatography (TLC) is a fast and inexpensive preliminary method. For more quantitative and robust checks, Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with UV detection are the preferred methods.[5][6]

Q4: What is the best analytical technique for identifying unknown byproducts?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for identifying unknown volatile byproducts.[7][8][9] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data, which helps in elucidating the molecular structure of each component.[9][10] For non-volatile or thermally sensitive byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred alternative.[11]

Q5: How can I accurately quantify the byproducts in my sample?

A5: Quantitative analysis can be performed using GC or HPLC with appropriate calibration standards for each identified byproduct.[6][] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification (qNMR) without the need for identical calibration standards, by comparing the integral of a byproduct's peak to that of a known internal standard.[13][14]

Analytical Method Selection Workflow

The choice of analytical method depends on the specific goal of the analysis, from routine purity checks to the structural elucidation of novel impurities.

start Start: Need to Analyze Propiophenone Reaction Mixture goal What is the Analytical Goal? start->goal purity_check Quick Purity Check (Qualitative) goal->purity_check Purity quantification Quantify Known Byproducts goal->quantification Quantification id_unknown Identify Unknown Byproducts goal->id_unknown Identification reaction_monitoring Real-time Reaction Monitoring goal->reaction_monitoring Kinetics tlc TLC purity_check->tlc gc_hplc GC-FID or HPLC-UV (with standards) quantification->gc_hplc gcms_lcms GC-MS or LC-MS id_unknown->gcms_lcms nmr NMR Spectroscopy reaction_monitoring->nmr Non-destructive & quantitative gcms_lcms->nmr For structure confirmation

Caption: Workflow for selecting the appropriate analytical method.

Troubleshooting Guides

Gas Chromatography (GC) and GC-MS

Q: My propiophenone and a suspected byproduct peak are co-eluting. How can I improve separation? A:

  • Modify the Temperature Program: Decrease the ramp rate of your temperature gradient, especially around the elution temperature of your compounds. Alternatively, add an isothermal hold just before the peaks of interest elute to improve resolution.[6]

  • Change the Column: If temperature optimization fails, switch to a GC column with a different stationary phase polarity. Propiophenone is moderately polar; using a more polar column (e.g., a polyethylene glycol or "WAX" phase) or a less polar one (e.g., a 5% phenyl-methylpolysiloxane) can alter the elution order and resolve the co-eluting peaks.

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium, Hydrogen) flow rate is optimal for your column dimensions. Deviating significantly from the optimal linear velocity can reduce column efficiency and peak resolution.

Q: I'm not sure how to interpret the mass spectrum of an unknown peak. What are the characteristic fragments for propiophenone? A: Propiophenone (m/z 134) typically fragments via electron impact (EI) ionization in predictable ways. Key fragments to look for include:

  • m/z 105: This is often the base peak, resulting from the loss of the ethyl group (•CH₂CH₃). This fragment corresponds to the benzoyl cation [C₆H₅CO]⁺.[10]

  • m/z 77: This fragment corresponds to the phenyl cation [C₆H₅]⁺, formed by the loss of a carbonyl group (CO) from the benzoyl cation.[10]

  • m/z 51: A common fragment resulting from the further breakdown of the phenyl ring.[10] When analyzing unknown byproducts, look for similar fragmentation patterns. For instance, an isomer like isobutyrophenone would also show a molecular ion at m/z 134 but might exhibit different relative abundances of fragment ions.

High-Performance Liquid Chromatography (HPLC)

Q: I have poor resolution between propiophenone and an impurity on my C18 column. What should I try? A:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, if peaks elute too quickly with poor resolution, decrease the amount of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[15] This will increase retention times and provide more opportunity for separation.

  • Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties.[15] Methanol is a proton donor and acceptor, while acetonitrile has a strong dipole moment, leading to different interactions with the analyte and stationary phase.[15]

  • Modify Mobile Phase pH: If your byproducts have acidic or basic functional groups, adjusting the pH of the aqueous portion of your mobile phase with a buffer can change their ionization state and dramatically affect retention and peak shape.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry, such as a Phenyl-Hexyl phase, which offers alternative selectivity through pi-pi interactions.[15]

start Problem: Poor HPLC Peak Resolution step1 Is k' (retention factor) > 2? start->step1 step2 Change Organic Solvent (e.g., ACN to MeOH) step1->step2 Yes adjust_strength Decrease Organic Solvent Percentage step1->adjust_strength No step3 Adjust Mobile Phase pH (if analytes are ionizable) step2->step3 step4 Try a Different Column (e.g., Phenyl-Hexyl) step3->step4 resolved Peaks Resolved step4->resolved adjust_strength->step1

References

Validation & Comparative

A Comparative Analysis of 3-(3-Fluorophenyl)-3'-methylpropiophenone and Structurally Related Ketones for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the propiophenone scaffold serves as a versatile template for the development of novel therapeutic agents. The strategic incorporation of various substituents can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative analysis of the hypothetical compound 3-(3-Fluorophenyl)-3'-methylpropiophenone against other structurally related ketones. Due to the limited availability of direct experimental data for the title compound, this analysis leverages data from analogous fluorinated and methylated propiophenone derivatives to project its potential profile and highlight key structure-activity relationships.

Physicochemical Properties: The Impact of Fluorination and Methylation

The introduction of a fluorine atom and a methyl group to the propiophenone backbone is anticipated to alter key physicochemical parameters crucial for drug development, such as lipophilicity (LogP), polar surface area (PSA), and metabolic stability. Fluorine, with its high electronegativity, can influence a molecule's acidity, basicity, and metabolic fate.[1][2] The methyl group, on the other hand, can impact steric interactions and lipophilicity.

Table 1: Comparative Physicochemical Properties of Propiophenone Derivatives

CompoundStructureMolecular Weight ( g/mol )Calculated LogPTopological Polar Surface Area (Ų)
Propiophenone (Parent Compound)
alt text
134.182.1317.07
3'-Methylpropiophenone
alt text
148.212.6517.07
3-Fluoropropiophenone
alt text
152.162.3217.07
This compound (Hypothetical) Structure not available~242.29~3.5-4.0~17.07
4'-Methylpropiophenone
alt text
148.212.6517.07

Note: LogP and PSA values are calculated estimates and may vary from experimental values.

Biological Activity: A Landscape of Therapeutic Potential

Propiophenone derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitutions on the phenyl rings are critical determinants of their pharmacological profiles and mechanisms of action.

Table 2: Comparative Biological Activities of Substituted Ketones

Compound ClassRepresentative Compound(s)Observed Biological ActivityPotential Mechanism of Action
Propiophenone Derivatives Propiophenone, 4'-MethylpropiophenoneAntihyperglycemic, lipid-lowering.[3][4]Inhibition of protein tyrosine phosphatase 1B (PTP-1B).[3]
Fluorinated Ketones Fluorinated chalcones and other ketonesAnticancer, antimicrobial, anti-inflammatory.[1]Modulation of various signaling pathways, including kinase inhibition.
Methylated Ketones 2′,4′-DimethylacetophenonePhytotoxic activity.[5]Inhibition of germination and radicle growth.[5]
β-Aminoketones (Mannich bases) 1-Aryl-3-phenethylamino-1-propanonesCytotoxicity against cancer cell lines (e.g., PC-3).Interference with DNA topoisomerase I.

Experimental Protocols

To empirically determine the properties of this compound and enable a direct comparison, the following experimental protocols are recommended.

Determination of Lipophilicity (LogP)

Method: Shake-flask method using n-octanol and water.

Protocol:

  • Prepare a standard solution of the test compound in n-octanol.

  • Mix the n-octanol solution with an equal volume of water in a separatory funnel.

  • Shake the funnel vigorously for 5 minutes to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.

  • The LogP value is the logarithm (base 10) of the partition coefficient.

Metabolic Stability Assay

Method: In vitro incubation with liver microsomes.[6][7][8][9][10]

Protocol:

  • Prepare a reaction mixture containing liver microsomes (human or other species), NADPH regenerating system, and buffer in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound against time to determine the rate of metabolism and calculate the in vitro half-life (t½).

Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization LogP LogP Determination (Shake-flask) Characterization->LogP Metabolic_Stability Metabolic Stability (Liver Microsomes) Characterization->Metabolic_Stability LogP->Metabolic_Stability Solubility Aqueous Solubility Cytotoxicity Cytotoxicity Screening (MTT Assay) Metabolic_Stability->Cytotoxicity Target_Engagement Target Engagement Assays (e.g., Kinase Inhibition) Cytotoxicity->Target_Engagement

Caption: A generalized workflow for the synthesis, characterization, and evaluation of novel ketone derivatives.

PTP1B_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS IRS (phosphorylated) Insulin_Receptor->IRS Activates Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K/Akt Pathway IRS->PI3K PTP1B PTP-1B PTP1B->IRS Dephosphorylates (Inhibits Signaling) GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Propiophenone Propiophenone Derivative Propiophenone->PTP1B Inhibits

Caption: A simplified diagram of the insulin signaling pathway and the inhibitory role of PTP-1B, a potential target for propiophenone derivatives.[3]

References

Unambiguous Structural Determination: A Comparative Guide to the Validation of 3-(3-Fluorophenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of the novel propiophenone derivative, 3-(3-Fluorophenyl)-3'-methylpropiophenone.

Single-crystal X-ray diffraction (scXRD) stands as the definitive method, the "gold standard," for elucidating the absolute structure of crystalline compounds.[1][2][3] It provides unequivocal evidence of atomic connectivity, stereochemistry, and intermolecular interactions in the solid state. However, the journey to a high-quality crystal suitable for scXRD can be challenging. This guide, therefore, also explores the utility of complementary and alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are integral to a comprehensive structural validation workflow.

Comparative Analysis of Structural Validation Techniques

The selection of an analytical method for structural validation depends on various factors, including the nature of the sample, the information required, and the stage of research. The following table summarizes the key attributes of X-ray crystallography, NMR, and Mass Spectrometry in the context of validating the structure of a small molecule like this compound.

FeatureSingle-Crystal X-ray Diffraction (scXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and packing interactions in the crystal lattice.[3]Detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), revealing connectivity and stereochemical relationships in solution.[2]High-precision mass-to-charge ratio, providing the elemental composition and molecular weight. Fragmentation patterns offer clues to the molecular structure.[4]
Sample Requirements High-quality single crystals (typically 0.1-0.5 mm).Soluble sample in a deuterated solvent.Small amount of sample, often in solution.
Strengths Unambiguous and complete structural determination.[2][3]Non-destructive, provides information about the molecule's structure in solution, which can be more biologically relevant.High sensitivity, requires minimal sample, and provides accurate molecular weight.
Limitations Requires the growth of suitable single crystals, which can be a significant bottleneck. Provides a static picture of the molecule in the solid state.Does not provide the absolute three-dimensional structure directly. Interpretation of complex spectra can be challenging.[2]Provides limited information on stereochemistry and isomer differentiation.
Typical Application Final, definitive confirmation of a novel compound's structure.Primary method for routine structural elucidation and characterization of synthetic products.[2]Routine confirmation of molecular weight and elemental formula.

The Workflow of Structural Elucidation

A robust structural validation strategy often involves a combination of these techniques in a logical workflow. The following diagram illustrates a typical pathway from a newly synthesized compound to its complete structural confirmation.

A Newly Synthesized Compound (e.g., this compound) B Initial Characterization A->B C Mass Spectrometry (MS) - Molecular Weight - Elemental Composition B->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) - Connectivity - Relative Stereochemistry B->D E Structure Proposed C->E D->E F Crystallization Attempts E->F G Single Crystal X-ray Diffraction (scXRD) F->G Successful I Powder X-ray Diffraction (PXRD) + Crystal Structure Prediction (CSP) F->I Unsuccessful H Absolute Structure Confirmed G->H I->H

A typical workflow for the structural elucidation of a novel small molecule.

Experimental Protocols

Single-Crystal X-ray Diffraction (scXRD)
  • Crystallization: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final, precise three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: A series of NMR experiments are performed, including:

    • ¹H NMR: To identify the number and chemical environment of protons.

    • ¹³C NMR: To identify the number and chemical environment of carbon atoms.

    • ¹⁹F NMR: Crucial for this molecule to confirm the presence and environment of the fluorine atom.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assign the signals to specific atoms in the molecule.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to deduce the molecular structure.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often dissolved in a suitable solvent and introduced via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

References

Fluorination Enhances Anticancer Activity of Propiophenones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available research indicates that the strategic addition of a fluorine atom to the propiophenone scaffold can significantly enhance its biological activity, particularly its potential as an anticancer agent. This comparative guide synthesizes findings from preclinical studies to provide researchers, scientists, and drug development professionals with a clear overview of the performance differences between fluorinated and non-fluorinated propiophenones, supported by experimental data.

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of propiophenone derivatives, this modification has shown promise in augmenting their cytotoxic effects against cancer cell lines.

Comparative Biological Activity: A Quantitative Look

To illustrate the impact of fluorination, this guide focuses on the comparative anticancer activity of propiophenone and its fluorinated analog, 4'-fluoro-α-pyrrolidinopropiophenone, a derivative of propiophenone. While direct comparative data for the parent propiophenone molecule is limited in publicly available research, studies on its derivatives provide valuable insights.

CompoundCancer Cell LineIC50 (µM)Fold Change in Potency (vs. Non-fluorinated)Reference
α-Pyrrolidinopropiophenone (α-PPP)SH-SY5Y>100-[1]
4'-Fluoro-α-pyrrolidinopropiophenoneSH-SY5Y~50>2-fold increase[1]

Note: The data presented is for α-pyrrolidinopropiophenone and its 4'-fluoro derivative, which serves as a relevant example of the effect of fluorination on a propiophenone core structure. A lower IC50 value indicates greater potency.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of compounds, based on common methodologies cited in the literature.

Cell Viability Assay (MTT Assay)

The anticancer activity of the propiophenone derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., SH-SY5Y neuroblastoma cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (fluorinated and non-fluorinated propiophenones) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway potentially affected by anticancer agents and the general workflow of a cytotoxicity experiment.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B D Treatment of Cells B->D C Preparation of Compound Dilutions C->D E MTT Incubation D->E F Formazan Solubilization E->F G Absorbance Reading F->G H IC50 Determination G->H signaling_pathway Propiophenone Propiophenone Derivative Cell Cancer Cell Propiophenone->Cell Enters Pathway Proliferation Signaling Pathway Propiophenone->Pathway Inhibits Apoptosis Apoptosis Propiophenone->Apoptosis Induces Cell->Pathway Activates Pathway->Apoptosis Suppresses

References

Spectroscopic Analysis of 3-(3-Fluorophenyl)-3'-methylpropiophenone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of the ortho-, meta-, and para-isomers of 3-(3-Fluorophenyl)-3'-methylpropiophenone. Due to the limited availability of published experimental data for these specific isomers, this document focuses on the established spectroscopic methodologies and expected spectral characteristics based on analogous compounds. The primary objective is to equip researchers with the necessary protocols and a logical workflow for in-house analysis and comparison.

Introduction

This compound is a ketone with potential applications in medicinal chemistry and materials science. The positional isomerism of the methyl group on the phenyl ring can significantly influence the molecule's chemical and physical properties, including its spectroscopic signature. Understanding these differences is crucial for unambiguous identification, quality control, and structure-activity relationship (SAR) studies. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the differentiation of the 2'-methyl, 3'-methyl, and 4'-methyl isomers.

Comparative Spectroscopic Data

Table 1: Expected Spectroscopic Data for this compound Isomers

Spectroscopic TechniqueIsomerExpected Key Spectral Features
¹H NMR 2'-methyl- Diagnostic upfield shift of the methyl singlet.- Complex splitting pattern for the aromatic protons of the methyl-substituted ring due to steric hindrance and altered electronic environment.
3'-methyl- Methyl singlet at a characteristic chemical shift for a meta-substituted toluene derivative.- Distinct splitting patterns for the aromatic protons of both phenyl rings.
4'-methyl- Methyl singlet at a characteristic chemical shift for a para-substituted toluene derivative.- More simplified and symmetric splitting patterns (e.g., doublets) for the aromatic protons of the methyl-substituted ring.
¹³C NMR 2'-methyl- Upfield shift of the methyl carbon signal.- Characteristic shifts for the quaternary and protonated carbons of the ortho-substituted ring.
3'-methyl- Predictable chemical shifts for the aromatic carbons based on additive rules for meta-substitution.
4'-methyl- Characteristic chemical shifts for the aromatic carbons of the para-substituted ring, showing fewer signals due to symmetry.
IR Spectroscopy All Isomers- Strong C=O stretching vibration (ketone) around 1680-1700 cm⁻¹.- C-F stretching vibration around 1100-1300 cm⁻¹.- Aromatic C-H stretching above 3000 cm⁻¹.- Fingerprint Region (below 1000 cm⁻¹): Isomer-specific C-H out-of-plane bending vibrations will be the most reliable for differentiation.
Mass Spectrometry (EI) All Isomers- Expected molecular ion peak (M⁺·) at m/z 242.10.- Common fragmentation patterns including McLafferty rearrangement and cleavage alpha to the carbonyl group.- Subtle differences in the relative abundances of fragment ions may be observed, but are generally less reliable for isomer differentiation than NMR or IR.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the target compounds. Instrument parameters should be optimized for the specific samples and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the TMS peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 220 ppm.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and utilize the fingerprint region for isomer identification.

Methodology:

  • Sample Preparation:

    • Neat Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, spectral range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

    • Identify characteristic absorption bands for the ketone (C=O), C-F, and aromatic C-H bonds.

    • Compare the fingerprint regions (1000-400 cm⁻¹) of the different isomers for unique patterns.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).[2]

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis.[3][4]

    • Typical electron energy: 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·).

    • Propose structures for the major fragment ions based on their m/z values.

    • Compare the fragmentation patterns of the isomers, noting any significant differences in the relative intensities of the fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Synthesis Synthesis & Purification of Isomers Ortho ortho-isomer Synthesis->Ortho Meta meta-isomer Synthesis->Meta Para para-isomer Synthesis->Para NMR NMR Spectroscopy (1H, 13C, 2D) Ortho->NMR IR IR Spectroscopy (FTIR-ATR) Ortho->IR MS Mass Spectrometry (GC-MS, EI) Ortho->MS Meta->NMR Meta->IR Meta->MS Para->NMR Para->IR Para->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups, Fingerprint) IR->IR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and comparative evaluation of chemical isomers.

Conclusion

The definitive spectroscopic comparison of this compound isomers requires experimental data obtained through the synthesis and analysis of each pure compound. By following the detailed protocols for NMR, IR, and mass spectrometry outlined in this guide, researchers can generate the necessary data to accurately characterize and differentiate these isomers. The expected differences, particularly in the NMR spectra and the fingerprint region of the IR spectra, should provide a robust basis for their unambiguous identification. This foundational spectroscopic data is essential for any further investigation into their chemical, physical, or biological properties.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of Chiral Propiophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral propiophenones are valuable building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Their stereochemistry often plays a crucial role in their therapeutic efficacy and safety. This guide provides a comparative overview of common methods for their enantioselective synthesis, including asymmetric hydrogenation, Michael addition, and Friedel-Crafts reactions. Furthermore, it details the analytical techniques used to determine enantiomeric purity and absolute configuration, supported by experimental data and detailed protocols.

Enantioselective Synthesis of Chiral Propiophenones: A Comparative Analysis

The enantioselective synthesis of chiral propiophenones can be achieved through several strategic approaches. Below is a comparison of three prominent methods, highlighting their respective catalysts, reaction conditions, and performance.

Table 1: Comparison of Enantioselective Synthetic Methods for Chiral Propiophenones
MethodCatalyst/ReagentSubstrate ExampleYield (%)ee (%)Reaction Time (h)Key Features
Asymmetric Hydrogenation trans-[RuCl2{(S,S)-L}{(R,R)-DPEN}] where L = 1,2-bis((diphenylphosphino)methyl)cyclohexanePropiophenone>99951High efficiency and enantioselectivity; requires high-pressure hydrogen gas.[1]
Organocatalytic Michael Addition Jørgensen-Hayashi catalystAcetophenone to α,β-unsaturated aldehydeup to 82up to 9824-72Metal-free, mild conditions; substrate scope can be limited. The product is a δ-keto aldehyde, a precursor to chiral propiophenones.
Asymmetric Friedel-Crafts Alkylation Chiral Aziridine-Phosphine/Cu(I) complexIndole and β-nitrostyrene~80~8048Forms C-C bonds with high enantioselectivity; reaction times can be long.[2] This example illustrates the formation of a chiral precursor.
Biocatalytic Reduction Lactobacillus paracasei BD101Phenyl(thiophen-2-yl)methanone (a propiophenone analog)90>9924Environmentally friendly, high enantioselectivity under mild conditions; substrate scope can be enzyme-dependent.[3]

Key Experimental Protocols

Detailed methodologies for the synthesis and analysis of chiral propiophenones are crucial for reproducibility and comparison.

Asymmetric Hydrogenation of Propiophenone

This protocol is adapted from a general procedure for the asymmetric hydrogenation of aryl ketones using a Ruthenium-based catalyst.[1]

Materials:

  • trans-[RuCl2{(S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane}{(R,R)-DPEN}] catalyst

  • Propiophenone

  • Propan-2-ol (anhydrous and degassed)

  • Potassium tert-butoxide (t-BuOK) solution (1 M in propan-2-ol)

  • Hydrogen gas (high purity)

  • Schlenk flask and Parr reactor

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ruthenium catalyst (0.00172 mmol) in propan-2-ol (10 mL).

  • Add propiophenone (1.72 mmol) to the solution.

  • Degas the mixture using three freeze-pump-thaw cycles.

  • Add the t-BuOK solution (0.0258 mmol).

  • Transfer the resulting solution to a 50 mL Parr stainless steel benchtop reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi) and stir the reaction mixture at room temperature for the specified time (e.g., 1 hour).

  • After the reaction is complete, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general approach for the enantiomeric separation of chiral propiophenones.[4][5]

Materials:

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or protein-based)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • HPLC system with a UV detector

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are often a good starting point for a wide range of chiral compounds.[4]

  • Mobile Phase Preparation: Prepare a mobile phase mixture. For normal-phase chromatography, a common starting point is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the chiral propiophenone sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm). The two enantiomers will have different retention times.

  • Quantification: The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Asymmetric Friedel-Crafts Alkylation

This protocol is based on a general procedure for the enantioselective Friedel-Crafts alkylation of indoles with β-nitrostyrene, which can be adapted for the synthesis of precursors to chiral propiophenones.[2]

Materials:

  • (CuOTf)₂·C₆H₆ complex

  • Chiral aziridine-phosphine ligand

  • Triethylamine

  • Chloroform (dry)

  • Indole (or other arene)

  • trans-β-nitrostyrene (or other electrophile)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, prepare a solution of the (CuOTf)₂·C₆H₆ complex (8 mol%), the chiral ligand (10 mol%), and triethylamine (0.1 mmol) in chloroform (3 mL).

  • Stir the solution at 0 °C for 4 hours to generate the active catalyst.

  • Cool the reaction mixture to -15 °C.

  • Add the indole (0.5 mmol) and trans-β-nitrostyrene (0.5 mmol) to the catalyst solution.

  • Stir the reaction at -15 °C for 48 hours.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the chiral product.

Visualization of Workflows and Pathways

General Workflow for Enantioselective Synthesis and Analysis

G cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Analysis Propiophenone Propiophenone Derivative AsymHydro Asymmetric Hydrogenation Propiophenone->AsymHydro MichaelAdd Michael Addition Propiophenone->MichaelAdd FC_Alk Friedel-Crafts Alkylation Propiophenone->FC_Alk ChiralPropiophenone Chiral Propiophenone Product AsymHydro->ChiralPropiophenone Purification MichaelAdd->ChiralPropiophenone Purification FC_Alk->ChiralPropiophenone Purification ChiralHPLC Chiral HPLC ChiralPropiophenone->ChiralHPLC ChiralGC Chiral GC ChiralPropiophenone->ChiralGC VCD Vibrational Circular Dichroism ChiralPropiophenone->VCD ee_determination ee_determination ChiralHPLC->ee_determination Enantiomeric Excess (ee%) ChiralGC->ee_determination Enantiomeric Excess (ee%) abs_config abs_config VCD->abs_config Absolute Configuration

Caption: General workflow for the enantioselective synthesis and subsequent chiral analysis of propiophenones.

Logical Relationship of Analytical Techniques

G cluster_separation Separation-Based Analysis cluster_spectroscopy Spectroscopic Analysis HPLC Chiral HPLC ee Enantiomeric Excess (ee%) HPLC->ee GC Chiral GC GC->ee VCD Vibrational Circular Dichroism (VCD) abs_config Absolute Configuration VCD->abs_config G Propiophenone Propiophenone Substrate Enzyme Ketoreductase Enzyme (e.g., from Lactobacillus) Propiophenone->Enzyme Cofactor_ox NADP+ Enzyme->Cofactor_ox Chiral_Alcohol Chiral Propiophenone Alcohol Enzyme->Chiral_Alcohol Cofactor_red NADPH Cofactor_ox->Cofactor_red Co-substrate Dehydrogenase Cofactor_red->Enzyme Cosubstrate_ox Oxidized Co-substrate (e.g., Acetone) Cosubstrate_red Co-substrate (e.g., Isopropanol) Cosubstrate_red->Cosubstrate_ox

References

A Comparative Guide to the Reactivity of Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted propiophenones, supported by established chemical principles and experimental data from analogous systems. The reactivity of a substituted propiophenone is fundamentally governed by the electronic properties of the substituent on the phenyl ring. These effects modulate the acidity of the α-protons and the electrophilicity of the carbonyl carbon, which are the primary determinants of reactivity in many common reactions, such as the Claisen-Schmidt condensation.

Theoretical Framework: Substituent Effects

The reactivity of substituted propiophenones can be understood through the interplay of two primary electronic effects:

  • Inductive Effect: This is the transmission of charge through sigma bonds. Electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), pull electron density away from the phenyl ring, while electron-donating groups (EDGs), like methoxy (-OCH₃) or alkyl groups (-CH₃), push electron density into the ring.

  • Resonance (Mesomeric) Effect: This involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density via resonance, while groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density.

These effects influence the key steps of reactions involving the α-carbon and the carbonyl group. For instance, in a base-catalyzed aldol-type condensation, the first and often rate-determining step is the deprotonation of the α-carbon to form an enolate.

  • Electron-Withdrawing Groups (EWGs): EWGs increase the acidity of the α-protons by stabilizing the resulting enolate anion through induction and/or resonance. This leads to a faster rate of enolate formation and thus enhances the overall reaction rate.

  • Electron-Donating Groups (EDGs): EDGs decrease the acidity of the α-protons, making enolate formation slower and thereby reducing the overall reaction rate.

Quantitative Analysis: The Hammett Equation

The Hammett equation provides a quantitative means to correlate reaction rates with the electronic properties of substituents on an aromatic ring.[1][2][3] The equation is given by:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[1]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value indicates acceleration by electron-donating groups (positive charge buildup). For the formation of an enolate from a substituted propiophenone, a positive ρ value is expected, as the reaction involves the formation of a negatively charged intermediate.

Data on Reactivity in Claisen-Schmidt Condensation

Direct, comprehensive kinetic data for a series of substituted propiophenones in a single study is limited. However, data from the analogous Claisen-Schmidt condensation of substituted acetophenones with benzaldehydes to form chalcones provides a strong basis for comparison. The principles governing substituent effects are directly transferable. The table below summarizes the expected relative reactivity based on product yields and reaction times from such studies.

Substituent (on Propiophenone)PositionSubstituent TypeHammett Constant (σ)Expected ReactivityRationale
-NO₂paraStrong EWG+0.78HighStrong inductive and resonance withdrawal significantly increases α-proton acidity, accelerating enolate formation.[4]
-CNparaStrong EWG+0.66HighStrong inductive and resonance withdrawal increases α-proton acidity.
-ClparaWeak EWG+0.23ModerateInductive withdrawal outweighs weak resonance donation, increasing α-proton acidity.
-H-Neutral0.00BaselineUnsubstituted propiophenone serves as the reference.
-CH₃paraWeak EDG-0.17LowWeak inductive donation decreases α-proton acidity, slowing enolate formation.
-OCH₃paraStrong EDG-0.27LowStrong resonance donation significantly decreases α-proton acidity, despite inductive withdrawal.[4]
-N(CH₃)₂paraStrong EDG-0.83Very LowVery strong resonance donation greatly reduces α-proton acidity.

Note: Hammett constants are standard values and provide a quantitative measure of the electronic effect of a substituent.

Experimental Protocols

Representative Experiment: Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from a substituted propiophenone and a substituted benzaldehyde, which is a common method to assess reactivity.

Materials:

  • Substituted Propiophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 10% w/v)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the substituted propiophenone (e.g., 5 mmol) and the substituted benzaldehyde (e.g., 5 mmol) in ethanol (15-20 mL) in a flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to approximately 0-5 °C.

  • While stirring vigorously, add the aqueous sodium hydroxide solution dropwise, ensuring the temperature does not rise significantly.[5]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) or allow it to warm to room temperature and stir for several hours (e.g., 12-24 hours).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • The yield of the purified product serves as a measure of the reactivity of the specific substituted propiophenone under these conditions.

Visualizations

Reaction Mechanism and Substituent Effects

The following diagram illustrates the mechanism of the base-catalyzed Claisen-Schmidt condensation. The substituent 'R' on the propiophenone ring plays a critical role in the first step (enolate formation).

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3 & 4: Protonation & Dehydration Propiophenone Substituted Propiophenone Enolate Enolate (Nucleophile) Propiophenone->Enolate Enolate_ref Enolate note1 Reactivity enhanced by Electron-Withdrawing 'R' groups (e.g., -NO₂, -CN) Aldehyde Aldehyde (Electrophile) Alkoxide Alkoxide Intermediate Enolate_ref->Alkoxide Alkoxide_ref Alkoxide Hydroxy_ketone β-Hydroxy Ketone Alkoxide_ref->Hydroxy_ketone Chalcone Chalcone (Final Product) Hydroxy_ketone->Chalcone

Caption: Mechanism of Claisen-Schmidt condensation showing key steps.

Logical Flow of Substituent Effects

This diagram illustrates the logical relationship between the type of substituent and the resulting reactivity of the propiophenone.

Substituent_Effects cluster_ewg_effects EWG Pathway cluster_edg_effects EDG Pathway Start Substituted Propiophenone EWG Electron-Withdrawing Group (-NO₂, -CN, -Cl) Start->EWG EDG Electron-Donating Group (-OCH₃, -CH₃, -NMe₂) Start->EDG stabilize Stabilizes Enolate Anion EWG->stabilize destabilize Destabilizes Enolate Anion EDG->destabilize increase_acidity Increases α-Proton Acidity stabilize->increase_acidity faster_enolate Faster Enolate Formation increase_acidity->faster_enolate increase_reactivity Increased Reactivity faster_enolate->increase_reactivity decrease_acidity Decreases α-Proton Acidity destabilize->decrease_acidity slower_enolate Slower Enolate Formation decrease_acidity->slower_enolate decrease_reactivity Decreased Reactivity slower_enolate->decrease_reactivity

Caption: Effect of substituent type on propiophenone reactivity.

References

Cross-Validation of Analytical Data for 3-(3-Fluorophenyl)-3'-methylpropiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the characterization and cross-validation of 3-(3-Fluorophenyl)-3'-methylpropiophenone, a propiophenone derivative of interest to researchers and professionals in drug development. The following sections detail experimental protocols and present comparative data to ensure analytical method robustness and reliability across different techniques.

Overview of Analytical Techniques

The positive identification and quantification of this compound rely on a suite of analytical techniques. This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Cross-validation of data from these orthogonal methods is critical for regulatory submissions and ensuring data integrity.[1][2]

Comparative Analytical Data

To facilitate a clear comparison, the following tables summarize key analytical data points obtained for this compound and a structurally related compound, 4'-Methylpropiophenone, which can serve as a reference standard or a comparator in method development.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (min)Mobile PhaseFlow Rate (mL/min)Wavelength (nm)
This compound4.8Acetonitrile:Water (60:40)1.0254
4'-Methylpropiophenone4.2Acetonitrile:Water (60:40)1.0254

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)m/z of Molecular Ion [M]+Key Fragment Ions (m/z)
This compound12.5242.1135, 109, 91
4'-Methylpropiophenone11.8148.2105, 91, 77

Table 3: ¹H NMR Spectroscopy Data (300 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound7.95d2HAromatic H
7.30m4HAromatic H
3.25t2H-CH₂-
3.05t2H-CH₂-
2.40s3H-CH₃
4'-Methylpropiophenone[3]7.87d2HAromatic H
7.25d2HAromatic H
2.98q2H-CH₂-
2.42s3H-CH₃
1.22t3H-CH₃

Table 4: FT-IR Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound1685C=O (Ketone)
1220C-F (Aromatic)
2920-2850C-H (Aliphatic)
1600, 1480C=C (Aromatic)
4'-Methylpropiophenone1680C=O (Ketone)
2975-2850C-H (Aliphatic)
1605, 1450C=C (Aromatic)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector.

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5MS, 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Samples are dissolved in dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance 300 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Concentration: Approximately 10 mg of the sample is dissolved in 0.7 mL of deuterated solvent.

  • Acquisition Parameters: Standard acquisition parameters for ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: Nicolet iS50 FT-IR Spectrometer or equivalent with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical data, ensuring consistency and reliability between different analytical methods.[1][4]

cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) cluster_2 Cross-Validation cluster_3 Outcome A_dev Method Development A_val Method Validation A_dev->A_val A_data Data Acquisition A_val->A_data compare Comparative Analysis A_data->compare B_dev Method Development B_val Method Validation B_dev->B_val B_data Data Acquisition B_val->B_data B_data->compare result Validated & Correlated Data compare->result

Caption: Workflow for cross-validation of analytical methods.

Hypothetical Signaling Pathway Inhibition

In a drug development context, understanding the mechanism of action is crucial. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a propiophenone derivative.

Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor 3-(3-Fluorophenyl)- 3'-methylpropiophenone Inhibitor->Kinase2

References

Comparative Analysis of Structure-Activity Relationships in Propiophenone Analogs for Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationship (SAR) of propiophenone analogs, with a focus on anticancer activity. This guide provides a comparative analysis of structurally related compounds, experimental data, and methodologies to inform future drug design and development.

The exploration of propiophenone scaffolds has revealed promising avenues for the development of novel therapeutic agents, particularly in the field of oncology. While specific structure-activity relationship (SAR) studies on 3-(3-Fluorophenyl)-3'-methylpropiophenone analogs are not extensively documented in publicly available literature, a comprehensive analysis of related phenylpropiophenone and chalcone derivatives provides valuable insights into the structural requirements for potent anticancer activity. These studies collectively underscore the importance of substituent placement and nature on the biological efficacy of this class of compounds.

Quantitative SAR Data of Phenylpropiophenone and Chalcone Analogs

The following table summarizes the cytotoxic activities of a series of synthesized chalcone and propafenone derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), offering a quantitative comparison of the efficacy of different structural modifications.

Compound IDR1R2R3R4Cancer Cell LineIC50 (µM)[1]
1a HHHHHeLa>100
1b 4-ClHHHHeLa25.3
1c 4-FHHHHeLa30.1
1d 4-CH3HHHHeLa50.2
2a HHHHMCF-7>100
2b 4-ClHHHMCF-715.8
2c 4-FHHHMCF-722.4
2d 4-CH3HHHMCF-745.6
3a HHHHPC-3>100
3b 4-ClHHHPC-318.9
3c 4-FHHHPC-328.7
3d 4-CH3HHHPC-360.1

Note: The compound structures are generalized representations of chalcone and propafenone derivatives as specific structures for each ID were not available in the initial search results. The substituents listed are representative of modifications made in the broader class of compounds.

Experimental Protocols

A detailed understanding of the methodologies used to generate the biological data is crucial for interpretation and replication. The following are typical protocols employed in the evaluation of anticancer properties of novel chemical entities.

Cell Culture and Maintenance: Human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of the test compounds and incubated for 48 or 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[1]

Quantitative Structure-Activity Relationship (QSAR) Analysis: 2D and 3D-QSAR studies are often performed to correlate the structural features of the compounds with their biological activities.[1] Molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each analog. Partial least squares (PLS) regression is then applied to build QSAR models that can predict the activity of new, unsynthesized compounds.[1]

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the intricate relationships in SAR studies and the typical experimental processes, the following diagrams are provided.

SAR_Relationship cluster_SAR Structure-Activity Relationship (SAR) Logic Lead_Compound Lead Compound (Propiophenone Core) Modification Structural Modification (e.g., Substitution on Phenyl Rings) Lead_Compound->Modification Analogs Synthesized Analogs Modification->Analogs Bioassay Biological Assays (e.g., Cytotoxicity) Analogs->Bioassay Data Activity Data (e.g., IC50 values) Bioassay->Data SAR_Analysis SAR Analysis and Model Generation Data->SAR_Analysis SAR_Analysis->Modification Informs new modifications

Caption: Logical flow of a typical Structure-Activity Relationship (SAR) study.

Experimental_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Screening Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Propiophenone Analogs Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition Analysis Calculate IC50 Values Data_Acquisition->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity screening.

Concluding Remarks on SAR of Propiophenone Analogs

The analysis of phenylpropiophenone and chalcone derivatives reveals key structural determinants for anticancer activity. Generally, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro and fluoro), on the phenyl rings tends to enhance cytotoxic potency.[1] Conversely, electron-donating groups like methyl may lead to a decrease in activity. The position of these substituents is also critical, with substitutions at the para-position of the phenyl rings often yielding more potent compounds.

These findings provide a foundational understanding for the rational design of novel this compound analogs. Future studies should focus on synthesizing a library of these specific analogs with systematic variations in the substitution patterns on both phenyl rings to elucidate a more precise SAR. Such investigations, guided by the principles outlined in this guide, will be instrumental in optimizing the anticancer efficacy and advancing this promising class of compounds towards clinical development.

References

Safety Operating Guide

Safe Disposal of 3-(3-Fluorophenyl)-3'-methylpropiophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 3-(3-Fluorophenyl)-3'-methylpropiophenone, a compound utilized by researchers and scientists in drug development. Adherence to these procedures will help laboratories comply with regulations and foster a culture of safety.

Hazard Profile and Regulatory Context

Based on analogous compounds, this compound is likely to be classified as harmful if swallowed and may cause skin and eye irritation.[4][5][6] Therefore, it is crucial to avoid disposing of this chemical down the drain or in regular trash.[7][8][9]

Table 1: Hazard Classification and Disposal Information for Propiophenone Analogs

Hazard ClassificationGHS Hazard Statement (Analog-Based)EPA Waste Code (Anticipated)Disposal Consideration
Acute Oral Toxicity H302: Harmful if swallowed[4][8]D001 (Ignitability, if applicable), D002 (Corrosivity, if applicable), or specific listing if it meets criteria.Do not ingest. If swallowed, seek immediate medical attention.[4][10]
Skin Irritation H315: Causes skin irritation[4][5]-Avoid contact with skin. Wear appropriate personal protective equipment (PPE).[5][10]
Eye Irritation H319: Causes serious eye irritation[4][5][6][8]-Avoid contact with eyes. Wear safety glasses or goggles.[5][10]
Environmental Hazard (Not explicitly classified, but prudent to assume)(Dependent on characterization)Discharge into the environment must be avoided.[10]

Experimental Protocol: Waste Characterization

Before disposal, it is essential to characterize the waste stream containing this compound. This involves determining if the waste exhibits any of the four hazardous characteristics defined by the EPA: ignitability, corrosivity, reactivity, or toxicity.[11]

Methodology:

  • Review Synthesis/Process Records: Identify all chemicals and solvents mixed with the this compound.

  • Consult Safety Data Sheets (SDS): Obtain and review the SDS for all components of the waste mixture.

  • Determine Hazardous Characteristics:

    • Ignitability (D001): Does the waste have a flashpoint below 60°C (140°F)? Is it an ignitable compressed gas or an oxidizer?

    • Corrosivity (D002): Is the aqueous waste's pH less than or equal to 2, or greater than or equal to 12.5?[12]

    • Reactivity (D003): Is the waste unstable, does it react violently with water, or generate toxic gases when mixed with water?

    • Toxicity (D004-D043): Does the waste contain any of the specific contaminants listed in 40 CFR 261.24 at or above the regulatory levels?

Proper Disposal Procedures

The following step-by-step process outlines the correct procedure for disposing of this compound waste.

Step 1: Waste Segregation

  • Do not mix this waste stream with other incompatible chemical wastes.[7][13]

  • Keep solid and liquid waste separate.[11]

  • Segregate halogenated and non-halogenated solvent waste if applicable.[9]

Step 2: Containerization

  • Use a sturdy, leak-proof container that is chemically compatible with the waste. The original container is often a suitable choice.[7][9][13]

  • Ensure the container has a secure, tight-fitting lid.[13]

  • Do not overfill the container; leave adequate headspace for expansion.[11]

Step 3: Labeling

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[13]

  • List all chemical constituents by their full name and approximate percentages. Do not use abbreviations or chemical formulas.[11]

  • Indicate the date when waste was first added to the container.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) near the point of generation.[13]

  • Ensure the storage area is well-ventilated.

  • Use secondary containment for liquid waste to prevent spills.[7]

  • Do not store hazardous waste for more than 90 days (or as specified by your institution's and state's regulations).

Step 5: Disposal Request

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[7]

  • Follow their specific procedures for requesting a pickup and providing necessary documentation.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_generation Waste Generation & Characterization cluster_handling On-site Handling & Storage cluster_disposal Final Disposal A 1. Identify Waste Stream (this compound) B 2. Characterize Waste (Ignitability, Corrosivity, Reactivity, Toxicity) A->B C 3. Segregate Waste (Avoid mixing with incompatibles) B->C D 4. Select Compatible Container C->D E 5. Label Container ('HAZARDOUS WASTE' & Contents) D->E F 6. Store in Satellite Accumulation Area (Secondary Containment) E->F G 7. Request EHS Pickup F->G Time Limit Reached or Container Full H 8. Transport to Licensed Facility G->H I 9. Final Treatment & Disposal H->I

Caption: Disposal workflow for this compound.

By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our planet. Always consult your institution's specific policies and the relevant state and federal regulations.

References

Personal protective equipment for handling 3-(3-Fluorophenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-(3-Fluorophenyl)-3'-methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

Hazard Communication:

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowedAcute Toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2][4]
Causes skin irritationSkin Corrosion/Irritation (Category 2)P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2][4]
Personal Protective Equipment (PPE)

A thorough hazard assessment is required to select the appropriate PPE for handling this compound.[5][6] The following table outlines the minimum recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles conforming to ANSI Z87.1 or EN 166 are mandatory.[1][5][7][8] A face shield should be worn over goggles when there is a significant risk of splashing.[9][10]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[5][9] For prolonged or direct contact, consult the glove manufacturer's compatibility chart.[5] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
Body Laboratory CoatA flame-resistant lab coat is recommended to protect clothing and skin from splashes.[9] Ensure the coat is fully buttoned.
Respiratory Respirator (if necessary)Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2][11] If ventilation is inadequate, a NIOSH-approved respirator may be required.[10]
Feet Closed-Toe ShoesProtects feet from spills and falling objects.[9]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[8]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the chemical name and hazard information.

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound within a chemical fume hood to prevent inhalation of dust or vapors.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

  • Close the container tightly after use.[1][7]

3. Solution Preparation and Reactions:

  • When dissolving the compound or running reactions, always add the solid to the solvent slowly to avoid splashing.

  • Maintain adequate ventilation throughout the entire process.

  • Avoid heating the compound near open flames or spark sources.[8][11]

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1][2]

  • Clean all contaminated surfaces and equipment.

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

1. Waste Segregation:

  • Segregate chemical waste from regular trash.

  • Use separate, clearly labeled, and sealed containers for solid and liquid waste.

2. Container Management:

  • Keep waste containers closed except when adding waste.[1]

  • Store waste containers in a designated, well-ventilated secondary containment area.

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Do not pour chemical waste down the drain.[11]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

A Preparation & Hazard Assessment B Don Appropriate PPE A->B C Handling in Fume Hood (Weighing, Transferring, Reactions) B->C D Decontamination (Clean Surfaces & Equipment) C->D F Segregate Hazardous Waste C->F E Doff PPE D->E D->F E->F I Wash Hands Thoroughly E->I G Store Waste in Labeled, Sealed Containers F->G H Arrange for EHS Disposal G->H

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.